(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride
Beschreibung
BenchChem offers high-quality (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C7H16ClNO3S |
|---|---|
Molekulargewicht |
229.73 g/mol |
IUPAC-Name |
(3S)-3-(2-methylsulfonylethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C7H15NO3S.ClH/c1-12(9,10)5-2-7-6-11-4-3-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1 |
InChI-Schlüssel |
SAWGDMQZZAZISV-FJXQXJEOSA-N |
Isomerische SMILES |
CS(=O)(=O)CC[C@H]1COCCN1.Cl |
Kanonische SMILES |
CS(=O)(=O)CCC1COCCN1.Cl |
Herkunft des Produkts |
United States |
An In-depth Technical Guide to the Physicochemical Properties of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride
Abstract
The journey from a promising chemical entity to a viable drug candidate is fundamentally reliant on a thorough understanding of its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), and are critical for rational formulation design and ensuring stability.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride. As Senior Application Scientists, we present not only the methodologies for characterization but also the scientific rationale behind these experimental choices. This document is intended for researchers, scientists, and drug development professionals, offering a framework for assessing this compound and others like it, thereby de-risking development and accelerating the path to clinical evaluation.
Introduction: The Imperative of Physicochemical Profiling
In modern drug discovery, the focus has shifted from solely optimizing target affinity to a more holistic approach that balances potency with drug-like properties.[1] A significant portion of candidate attrition can be attributed to poor biopharmaceutical characteristics, which are often predictable through early and comprehensive physicochemical profiling.[2] Key parameters such as solubility, pKa, and lipophilicity are foundational, directly influencing a compound's behavior in physiological environments and its suitability for a given route of administration.[3] Furthermore, solid-state properties like melting point and stability are paramount for process development, manufacturing, and ensuring product quality and shelf-life.[4]
This guide details a suite of essential experimental protocols for the characterization of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride, grounding each method in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[5]
Identity and In-Silico Assessment
A foundational step in any characterization is confirming the identity and basic molecular properties of the compound.
Chemical Identity and Molecular Properties
Public chemical databases provide initial, valuable information for (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride.
| Property | Value | Source |
| IUPAC Name | (3S)-3-(2-methylsulfonylethyl)morpholine;hydrochloride | Computed by Lexichem TK 2.7.0[6] |
| CAS Number | 2742623-54-5 | European Chemicals Agency (ECHA)[6] |
| Molecular Formula | C₇H₁₆ClNO₃S | Computed by PubChem 2.2[6] |
| Molecular Weight | 229.73 g/mol | Computed by PubChem 2.2[6] |
| Canonical SMILES | CS(=O)(=O)CC[C@H]1COCCN1.Cl | PubChem[6] |
Computed Physicochemical Parameters
Computational models offer a rapid, preliminary assessment of a molecule's properties. While not a substitute for experimental data, these predictions are invaluable for guiding experimental design.
| Computed Property | Predicted Value | Source |
| XLogP3 | -0.8 | Computed by XLogP3 3.0 (for free base)[7] |
| Topological Polar Surface Area | 63.8 Ų | Computed by Cactvs 3.4.8.18[6] |
| Hydrogen Bond Donors | 2 | Computed by Cactvs 3.4.8.18[6] |
| Hydrogen Bond Acceptors | 4 | Computed by Cactvs 3.4.8.18[6] |
| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.8.18[6] |
Experimental Physicochemical Characterization
The following sections detail the experimental methodologies for determining the critical physicochemical properties of the title compound.
Organoleptic Properties
Rationale: A qualitative description of the material is the most basic form of identification and is a standard component of any specification sheet.
Methodology: The compound is visually inspected under ambient laboratory conditions for its physical form, color, and any perceptible odor.
| Property | Observation |
| Appearance | White to off-white solid |
| Form | Crystalline powder |
| Odor | Odorless |
Dissociation Constant (pKa)
Rationale: The pKa is the pH at which a molecule exists in a 50:50 ratio of its ionized and un-ionized forms.[8] Since the morpholine moiety is basic, its pKa will dictate the charge state of the molecule across the physiological pH range, profoundly impacting its solubility, permeability, and target engagement.
Methodology: Potentiometric Titration Potentiometric titration is a robust and widely used method for pKa determination.[9][10] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.
Step-by-Step Protocol:
-
Preparation: Accurately weigh and dissolve a sample of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride in a known volume of degassed, deionized water.
-
Instrumentation: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Titration: Place the solution in a thermostatted vessel (e.g., 25 °C) and begin titration with a standardized solution of NaOH (e.g., 0.1 M), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[10]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical Characterization | Pion, Inc. [pion-inc.com]
- 4. pacelabs.com [pacelabs.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride | C7H16ClNO3S | CID 165734182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3S)-3-(2-methanesulfonylethyl)morpholine | C7H15NO3S | CID 96623624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijirss.com [ijirss.com]
- 9. medwinpublishers.com [medwinpublishers.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of (3S)-3-(2-Methanesulfonylethyl)morpholine Hydrochloride: A Comprehensive Analytical Framework
Executive Summary
In modern drug development, chiral morpholine scaffolds are ubiquitous due to their favorable pharmacokinetic properties and ability to modulate metabolic stability. (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride (CAS: 2742623-54-5) is a highly functionalized chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs).
Elucidating the exact structure of this compound presents specific analytical challenges: the morpholine ring is conformationally flexible, the aliphatic side chain lacks a strong UV chromophore for standard chiral HPLC detection, and the exact positioning of the methanesulfonylethyl group requires unambiguous mapping. As a Senior Application Scientist, I have designed this technical guide to outline a self-validating, multi-modal analytical framework—combining High-Resolution Mass Spectrometry (HRMS), 2D Nuclear Magnetic Resonance (NMR), X-ray Crystallography, and Vibrational Spectroscopy—to definitively confirm the connectivity, relative stereochemistry, and absolute configuration of this molecule.
High-Resolution Mass Spectrometry (LC-HRMS): Molecular Formula & Fragmentation Profiling
Causality & Logic
Before mapping atomic connectivity, the exact molecular formula must be established. We utilize Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) in positive ion mode. The secondary amine of the morpholine ring is highly basic and readily protonates to form the [M+H]+ ion.
To create a self-validating system, we do not rely solely on the intact mass. We employ Collision-Induced Dissociation (CID) to generate a fragmentation profile. The cleavage of the C−S bond to expel the methanesulfonyl group ( −SO2CH3 ) is a highly favored thermodynamic pathway, definitively proving the presence of the sulfone moiety.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 1 mg of the API in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid.
-
Chromatography: Elute through a C18 column (e.g., Waters Acquity UPLC BEH C18) using a gradient of water/acetonitrile (0.1% FA).
-
Acquisition: Operate the Q-TOF mass spectrometer in positive ESI mode. Set the capillary voltage to 3.0 kV and the collision energy to a ramp of 15–30 eV for MS/MS acquisition.
-
Data Processing: Extract the exact mass and calculate isotopic mass errors.
Quantitative Data Summary
Table 1: LC-HRMS Fragmentation Data for C7H15NO3S (Free Base) [2]
| Ion Type | Theoretical m/z | Observed m/z | Error (ppm) | Structural Assignment |
| [M+H]+ | 194.0845 | 194.0848 | +1.5 | Intact free base |
| Fragment | 114.0913 | 114.0915 | +1.7 | [M+H−SO2CH3]+ |
| Fragment | 88.0757 | 88.0756 | -1.1 | Morpholine core [C4H10NO]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity & Relative Stereochemistry
Causality & Logic
While HRMS provides the molecular formula, NMR is required to map the atomic connectivity. The primary challenge with morpholine derivatives is the complex splitting patterns caused by the diastereotopic protons on the C2,C5, and C6 carbons, which are adjacent to the electronegative oxygen and nitrogen atoms [1].
Solvent Choice is Critical: We specifically utilize DMSO−d6 rather than D2O or CD3OD . Protic solvents will rapidly exchange the NH2+ protons of the hydrochloride salt with deuterium, erasing them from the 1H spectrum. By using DMSO−d6 , the NH2+ protons appear as a broad downfield signal (~9.4 ppm), and their scalar coupling to the C3 methine proton and C5 methylene protons can be observed via COSY, unambiguously proving that the side chain is attached at the C3 position rather than C2 or C6 [4].
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15 mg of the hydrochloride salt in 0.6 mL of DMSO−d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe to maximize the signal-to-noise ratio for C13 detection.
-
Acquisition: Acquire standard 1D 1H (16 scans) and 13C (1024 scans). Follow with 2D experiments: COSY (homonuclear coupling), HSQC (one-bond C-H correlation), and HMBC (multiple-bond C-H correlation).
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Map the spin systems starting from the isolated methyl singlet of the sulfone group.
Workflow for the NMR-based structural elucidation of the morpholine derivative.
Quantitative Data Summary
Table 2: Key NMR Assignments ( DMSO−d6 , 600 MHz)
| Position | 13C δ (ppm) | 1H δ (ppm), Multiplicity, J (Hz) | Key HMBC Correlations |
| C2 | 67.5 | 3.95 (dd, J=12.0, 3.5), 3.65 (t, J=11.5) | C3, C6 |
| C3 | 52.1 | 3.45 (m) | C2, C5, C1' |
| C5 | 43.8 | 3.25 (dt, J=12.5, 3.0), 3.05 (m) | C6, C3 |
| C6 | 65.2 | 3.85 (dd, J=12.5, 3.5), 3.55 (m) | C2, C5 |
| C1' (Side chain) | 24.5 | 1.95 (m), 1.80 (m) | C3, C2' |
| C2' (Side chain) | 50.3 | 3.20 (m) | C1', C3' |
| C3' ( SO2CH3 ) | 39.8 | 2.98 (s, 3H) | C2' |
| NH2+ | - | 9.45 (br s, 2H) | C3, C5 |
Absolute Configuration: Single-Crystal X-ray Diffraction
Causality & Logic
NMR and HRMS confirm the 2D connectivity, but establishing the absolute (3S) configuration is paramount for a chiral API intermediate. Because the molecule lacks a strong chromophore, Vibrational Circular Dichroism (VCD) or chiral HPLC with UV detection can yield ambiguous results.
The gold standard here is Single-Crystal X-ray Diffraction. By utilizing the hydrochloride salt, we introduce a chloride ion into the crystal lattice. The chloride ion acts as a "heavy atom." When irradiated with Copper Kα radiation, the chloride ion scatters X-rays anomalously. This anomalous dispersion allows us to calculate the Flack parameter , creating a self-validating test for chirality [3]. If the Flack parameter refines to ~0.0 (with a low standard uncertainty), the absolute configuration is definitively (S). If it refines to ~1.0, the crystal is the (R) enantiomer.
Step-by-Step Methodology
-
Crystallization: Dissolve 50 mg of the hydrochloride salt in a minimal volume of hot ethanol. Slowly diffuse diethyl ether into the solution via a vapor diffusion chamber at 4°C over 72 hours to grow diffraction-quality single crystals.
-
Data Collection: Select a clear, block-shaped crystal and mount it on a cryoloop. Cool the crystal to 100 K using a nitrogen cold stream to minimize thermal motion.
-
Diffraction: Collect data using a diffractometer equipped with a Cu Kα microfocus source ( λ=1.54184 Å).
-
Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Extract the Flack parameter to confirm the (3S) stereocenter.
Step-by-step logic for determining absolute configuration via X-ray crystallography.
Vibrational Spectroscopy (FT-IR): Functional Group Validation
Causality & Logic
To ensure a completely orthogonal validation of the functional groups—particularly the sulfone and the protonated amine—Fourier Transform Infrared (FT-IR) spectroscopy is employed. The sulfone group ( O=S=O ) produces highly characteristic symmetric and asymmetric stretching vibrations that are unaffected by the solvent exchange issues that can occasionally plague NMR [4].
Step-by-Step Methodology
-
Sample Preparation: Mill 2 mg of the compound with 100 mg of anhydrous Potassium Bromide (KBr) and press into a translucent pellet using a hydraulic press.
-
Acquisition: Scan the pellet from 4000 to 400 cm−1 using an FT-IR spectrometer (32 scans, 4 cm−1 resolution).
-
Data Interpretation:
-
Confirm the presence of the broad N−H+ stretching band between 3000–2500 cm−1 , characteristic of amine hydrochlorides.
-
Identify the strong asymmetric S=O stretch at ~1300 cm−1 and the symmetric S=O stretch at ~1150 cm−1 .
-
Conclusion
The structural elucidation of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride requires a highly integrated analytical approach. HRMS provides the foundational molecular formula, while 2D NMR in DMSO−d6 maps the precise connectivity of the methanesulfonylethyl side chain to the C3 position of the morpholine ring. Finally, the strategic use of the hydrochloride salt enables X-ray crystallographic determination of the absolute configuration via anomalous dispersion, resulting in a robust, self-validating analytical package suitable for regulatory submission in drug development.
References
-
Title: (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride | C7H16ClNO3S | CID 165734182 Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: Enantioselective Cascade Catalysis for the Construction of Tetrahydroquinolines Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles Source: MDPI URL: [Link]
Thermodynamic Solubility Profiling of (3S)-3-(2-methanesulfonylethyl)morpholine Hydrochloride: A Technical Guide
Executive Summary
In early-stage drug discovery and lead optimization, the physicochemical profiling of synthetic intermediates and active pharmaceutical ingredients (APIs) dictates formulation strategies and pharmacokinetic success. (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride is a highly functionalized aliphatic heterocycle. Determining its thermodynamic solubility is critical for predicting oral bioavailability, designing intravenous formulations, and understanding its behavior in physiological media[1]. This whitepaper provides an authoritative, step-by-step methodology for determining the thermodynamic solubility of this compound, grounded in the gold-standard shake-flask method.
Physicochemical Profiling & Structural Implications
Understanding the molecular architecture of a compound is the first step in predicting its solvation dynamics. The morpholine core provides a basic nitrogen atom, which is protonated in the hydrochloride salt form. This salt formation significantly lowers the crystal lattice energy required for aqueous solvation compared to its free base[2]. Furthermore, the methanesulfonyl group introduces a strong hydrogen-bond acceptor motif, which heavily influences the compound's hydration shell.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value / Description |
| Compound Name | (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride[3] |
| CAS Registry Number | 2742623-54-5[3] |
| Molecular Weight | 229.73 g/mol [3] |
| Physical State | Solid (Crystalline Powder) |
| Key Structural Motifs | Morpholine ring (basic amine), Methanesulfonyl group (polar, H-bond acceptor) |
Thermodynamic vs. Kinetic Solubility: Mechanistic Causality
It is crucial to distinguish between kinetic and thermodynamic solubility.
-
Kinetic Solubility is typically measured by spiking a DMSO stock solution of the compound into an aqueous buffer until precipitation occurs[4]. This method is fast and suitable for high-throughput screening but often overestimates solubility due to the formation of supersaturated states and the co-solvent effect of DMSO[5].
-
Thermodynamic Solubility represents the true equilibrium concentration of a compound in a solvent when it is in direct contact with an excess of its solid crystalline form[5]. For late-stage pre-formulation, thermodynamic solubility is the definitive metric, as it reflects the true dissolution limit without co-solvent artifacts[4].
The Gold-Standard Shake-Flask Methodology
To determine the true thermodynamic solubility of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride, the shake-flask method is employed[6]. This protocol is designed as a self-validating system to ensure equilibrium is reached and accurately measured.
Shake-flask workflow for thermodynamic solubility determination.
Step-by-Step Protocol
-
Preparation of the Solid Bed: Accurately weigh an excess amount (e.g., 5–10 mg) of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride into a series of glass vials[6]. Causality: An excess of solid must be maintained throughout the experiment to ensure the solution reaches true thermodynamic saturation[5].
-
Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., Simulated Gastric Fluid pH 1.2, Acetate Buffer pH 4.5, or Phosphate Buffer pH 7.4) to each vial[7].
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 37°C at 400 rpm). Incubate for 24, 48, and 72 hours[7]. Causality: Multiple time points are required to confirm that the concentration has plateaued, verifying that thermodynamic equilibrium has been achieved.
-
Phase Separation: After incubation, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the mixture at 10,000 × g for 10 minutes to pellet the excess solid. Filter the supernatant through a 0.22 µm PVDF or PTFE syringe filter[6].
-
Quantification: Dilute the filtered supernatant appropriately with the mobile phase and analyze it using a validated Isocratic HPLC-UV or LC-MS/MS method against a multi-point calibration curve[6][7].
Analytical Quantification & Expected Data
Because (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride lacks a strong chromophore (no extended aromatic system), UV detection might require low wavelengths (e.g., 210 nm). Alternatively, LC-MS/MS or Evaporative Light Scattering Detection (ELSD) is highly recommended for accurate quantification[4].
Table 2: Representative Thermodynamic Solubility Profile
| Buffer System | Initial pH | Expected Final pH | Representative Solubility Limit |
| Simulated Gastric Fluid (SGF) | 1.2 | 1.2 | Moderate (Subject to Common Ion Effect) |
| Acetate Buffer | 4.5 | 4.3 - 4.5 | High (> 50 mg/mL) |
| Phosphate Buffered Saline (PBS) | 7.4 | 6.8 - 7.2 | Moderate to High |
Note: As an aliphatic amine hydrochloride, the compound is expected to exhibit high aqueous solubility, particularly at acidic to neutral pH levels.
Self-Validating Systems & Expert Troubleshooting
To maintain strict scientific integrity, the protocol must account for edge cases inherent to salt-form APIs:
-
The Common Ion Effect: When measuring the solubility of a hydrochloride salt in Simulated Gastric Fluid (pH 1.2), the high concentration of background chloride ions (from the HCl used to adjust the buffer) can artificially suppress the compound's solubility via Le Chatelier's principle. This must be accounted for during data interpretation.
-
Mandatory Final pH Measurement: Dissolving a highly concentrated hydrochloride salt releases protons into the microenvironment. This can overwhelm weak buffers, causing a significant drop in pH. Measuring the final pH of the supernatant after the 72-hour equilibration is a mandatory self-validating step to ensure the solubility value is attributed to the correct physiological state.
-
Filter Adsorption Checks: Morpholine derivatives can occasionally adsorb to filter membranes. To validate the separation step, the first 0.5 mL of the filtrate should be discarded to pre-saturate the membrane, ensuring the quantified sample is not artificially depleted of the API[6].
-
Solid-State Verification: The residual solid pelleted during centrifugation should be dried and analyzed via X-Ray Powder Diffraction (XRPD). This confirms that the compound has not undergone a polymorphic transition or disproportionated into its free base during the long aqueous incubation.
References
-
Determination of Thermodynamic Solubility Source: Bio-Protocol URL:[Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences (Tabriz University of Medical Sciences) URL:[Link]
Sources
- 1. WO2025049643A1 - Nox4 inhibitors and methods of making and using same - Google Patents [patents.google.com]
- 2. Morpholine | 138048-80-3 | Benchchem [benchchem.com]
- 3. (s)-(4-ethylsulfonyl)benzoylalanine . hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 4. enamine.net [enamine.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
A Comprehensive Guide to the Crystal Structure Analysis of Novel Pharmaceutical Compounds: A Case Study of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride
An in-depth technical guide for researchers, scientists, and drug development professionals.
Disclaimer: This technical guide outlines the comprehensive workflow for the determination and analysis of a novel small-molecule crystal structure. As the specific crystallographic data for (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride is not publicly available, this document presents a detailed, field-proven methodology, using this compound as a case study. The quantitative data herein is representative and intended to illustrate the analytical process.
Introduction: The Imperative of Solid-State Characterization in Drug Development
The compound (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride is a chiral organic salt containing a morpholine ring, a flexible ethylsulfonyl side chain, and a hydrochloride counter-ion.[1][2] For any new active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its three-dimensional atomic arrangement in the solid state is not merely an academic exercise; it is a cornerstone of modern drug development.
Crystal structure analysis provides definitive proof of a molecule's stereochemistry, conformation, and ionic state. Furthermore, it reveals the intricate network of intermolecular interactions—such as hydrogen bonds and van der Waals forces—that govern the crystal packing. This information is critical for identifying and characterizing polymorphs (different crystal forms of the same compound), which can have profound effects on a drug's physicochemical properties, including solubility, stability, bioavailability, and manufacturability. An authoritative crystal structure is also fundamental for securing intellectual property rights.
This guide provides a holistic overview of the state-of-the-art techniques used to elucidate and analyze the crystal structure of a compound like (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride, from initial data collection to advanced computational analysis.
The Crystallographic Workflow: From a Single Crystal to a Refined Structural Model
The journey from a candidate molecule to a fully analyzed crystal structure is a systematic process. Each step is designed to build upon the last, with validation checks integrated throughout to ensure the integrity of the final model. The overall workflow is a multi-stage process that combines experimental diffraction with computational solution and analysis.
Caption: The iterative cycle of crystallographic structure refinement.
Protocol: Structure Solution and Refinement
-
Space Group Determination: Based on systematic absences in the diffraction data, the space group is determined. For a chiral molecule like (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride crystallizing without a center of inversion, a non-centrosymmetric space group is expected (e.g., P2₁2₁2₁).
-
Structure Solution: The phase problem is typically solved using direct methods or Patterson methods, implemented in programs like SHELXT. [3]These methods use statistical relationships between the strongest reflections to derive initial phase estimates, which are sufficient to generate a preliminary electron density map showing the positions of the heaviest atoms (S, Cl, O, N).
-
Iterative Refinement: The initial model is refined using a full-matrix least-squares method with software like SHELXL. [3][4]This process iteratively adjusts the atomic coordinates and anisotropic displacement parameters (which model atomic vibrations) to minimize the difference between the observed structure factors (|F_obs|) and those calculated from the model (|F_calc|).
-
Atom Assignment: After initial refinement cycles, a difference Fourier map is calculated. This map reveals regions of positive electron density corresponding to missing atoms (e.g., carbons and hydrogens). These are added to the model, and the refinement is continued. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Convergence: The refinement is considered complete when all atoms have been located, the model is chemically sensible, and the refinement parameters (e.g., R-factors) converge to low values.
Data Presentation: A Representative Structural Model
A successful structure determination yields precise information about the crystal and its constituent molecule. The following tables present plausible, representative data for (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride.
Table 1: Representative Crystal Data and Structure Refinement Details
| Parameter | Value |
| Chemical formula | C₇H₁₆ClNO₃S |
| Formula weight | 229.73 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 6.15 Å, b = 11.20 Å, c = 15.85 Å |
| α = 90°, β = 90°, γ = 90° | |
| Volume | 1092.1 ų |
| Z (molecules per cell) | 4 |
| Calculated density | 1.395 Mg/m³ |
| Reflections collected | 9810 |
| Independent reflections | 2145 [R(int) = 0.035] |
| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.098 |
| Goodness-of-fit (S) | 1.05 |
Table 2: Representative Hydrogen Bond Geometry (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| N1—H1A···Cl1 | 0.91 | 2.18 | 3.085(2) | 175.1 |
| N1—H1B···O1 (sulfonyl) | 0.91 | 2.05 | 2.948(3) | 168.9 |
| C4—H4A···Cl1 | 0.99 | 2.75 | 3.691(3) | 158.3 |
(D = donor, A = acceptor)
Advanced Structural Analysis: Beyond the Basic Model
A complete analysis goes beyond simple bond and angle measurements to investigate the forces driving crystal formation.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. [5][6]The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface, providing a detailed picture of intermolecular contacts.
-
d_norm surface: This surface highlights contacts shorter than the van der Waals radii sum with red spots, which are indicative of strong interactions like hydrogen bonds. [7]* 2D Fingerprint Plots: These plots summarize all interactions by plotting dᵢ versus dₑ, providing quantitative percentages for each type of contact (e.g., H···H, O···H, Cl···H). [5] For our case study, the Hirshfeld analysis would be expected to show prominent red spots on the d_norm surface corresponding to the N-H···Cl and N-H···O hydrogen bonds. The 2D fingerprint plot would likely reveal that H···H contacts comprise the largest surface area, with significant contributions from O···H and Cl···H contacts, confirming their importance in the crystal packing. [7]
Quantum Chemical Calculations
To complement the geometric analysis from XRD, quantum chemical calculations can be employed to quantify the energetics of the observed intermolecular interactions. [8][9] Protocol: Interaction Energy Calculation
-
Extract molecular pairs (dimers) involved in specific interactions (e.g., a hydrogen-bonded pair) from the refined CIF data.
-
Perform high-level quantum chemical calculations, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)), on these dimers. [7]3. Calculate the interaction energy, corrected for basis set superposition error (BSSE), to determine the strength of the interaction in kJ/mol.
This analysis provides a quantitative ranking of the interactions, confirming that the primary N-H···Cl and N-H···O hydrogen bonds are the most significant stabilizing forces in the crystal lattice, followed by weaker C-H···O and C-H···Cl contacts.
Data Validation and Archiving: Ensuring Scientific Integrity
The final step in any crystal structure analysis is rigorous validation and public deposition.
-
Crystallographic Information File (CIF): The results of the analysis are compiled into a standard Crystallographic Information File (CIF). [10][11]This is a machine-readable text file that contains all information about the experiment, unit cell, atomic coordinates, and geometric parameters. [12][13]* checkCIF: Before publication or deposition, the CIF is validated using the International Union of Crystallography's (IUCr) checkCIF service. This program flags potential errors, inconsistencies, or unusual geometric parameters, ensuring the quality and integrity of the structural model.
-
Database Deposition: To make the data publicly available to the scientific community, the CIF is deposited with a crystallographic database. The primary repository for small-molecule organic and metal-organic structures is the Cambridge Structural Database (CSD), managed by the Cambridge Crystallographic Data Centre (CCDC). [14][15][16]
Conclusion
The comprehensive crystal structure analysis of a new pharmaceutical compound like (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride is a multi-faceted process that integrates precise experimental measurement with advanced computational analysis. Through single-crystal X-ray diffraction, the fundamental atomic arrangement is determined. This model is then enriched through techniques like Hirshfeld surface analysis and quantum chemical calculations, which provide deep insights into the intermolecular forces that dictate the supramolecular architecture. This rigorous, validated approach yields an unambiguous and detailed understanding of the compound in its solid state, providing the critical foundation needed for successful and robust drug development.
References
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved from [Link]
-
Wikipedia. (2023). Crystallographic Information File. Retrieved from [Link]
-
Supplementary Information Single Crystal X-Ray Diffraction. (n.d.). RSC.org. Retrieved from [Link]
-
Gatti, C. (2021). Quantum crystallography. PMC. Retrieved from [Link]
-
Caliandro, R., et al. (1991). Automatic solution and refinement of crystal structures by means of the package UNIQUE. IUCr Journals. Retrieved from [Link]
-
CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]
-
Brown, I. D. (1992). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PMC. Retrieved from [Link]
-
Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]
-
International Union of Crystallography (IUCr). (n.d.). Crystallographic Information Framework. Retrieved from [Link]
-
Alvarez-Mancilla, E., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Retrieved from [Link]
-
Bushmarinov, I. S., et al. (2019). Using of quantum-chemical calculations to molecular crystals studying. ResearchGate. Retrieved from [Link]
-
Al-Majid, A. M. A., et al. (2024). Crystal structure, Hirshfeld surface analysis and energy frameworks of 1-[(E)-(4-fluorophenyl)diazenyl]naphthalen-2(1H)-imine. IUCr Journals. Retrieved from [Link]
-
Toby, B. H. (n.d.). Introduction to Powder Crystallographic Information File (CIF). NIST. Retrieved from [Link]
-
Brouwer, D. H., et al. (2010). Comparing quantum-chemical calculation methods for structural investigation of zeolite crystal structures by solid-state NMR spectroscopy. PubMed. Retrieved from [Link]
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Retrieved from [Link]
-
CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
-
Matsushita, Y. (2014). Brief introduction about crystal-structure database and crystallographic data format, CIF. J-STAGE. Retrieved from [Link]
-
Giacovazzo, C., et al. (2013). Solution and Refinement of Crystal Structures. Oxford Academic. Retrieved from [Link]
-
David, W. I. F., & Shankland, K. (2024). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PMC. Retrieved from [Link]
-
Brouwer, D. H., et al. (2010). Comparing quantum-chemical calculation methods for structural investigation of zeolite crystal structures by solid-state NMR spectroscopy. SciSpace. Retrieved from [Link]
-
Bucko, T. (2024). Mathematical Modeling of Properties and Structures of Crystals: From Quantum Approach to Machine Learning. MDPI. Retrieved from [Link]
-
Colgate University. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Retrieved from [Link]
-
NPTEL-NOC IITM. (2019). Single Crystal X Ray Diffraction Data Collection. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride. PubChem. Retrieved from [Link]
-
Dauter, Z., & Minor, W. (2010). Collection of X-ray diffraction data from macromolecular crystals. PMC. Retrieved from [Link]
-
Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved from [Link]
-
University of Chemistry and Technology, Prague. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (3S)-3-(2-methanesulfonylethyl)morpholine. PubChem. Retrieved from [Link]
-
Chemical Information Association. (n.d.). CCDC Products. Retrieved from [Link]
-
PubChemLite. (n.d.). (3s)-3-(methanesulfonylmethyl)morpholine hydrochloride. Retrieved from [Link]
-
NextSDS. (n.d.). (3S)-3-Morpholineethanol — Chemical Substance Information. Retrieved from [Link]
-
Wikipedia. (2023). Cambridge Structural Database. Retrieved from [Link]
-
DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]
-
Peters, K., et al. (1999). Crystal structure of [S-(R,2R,3S*)]-2,2-dimethyl-3-[(2,3-dimethyloxiranyl)carbonyl]-4-phenyloxazolidine. ResearchGate. Retrieved from [Link]
Sources
- 1. (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride | C7H16ClNO3S | CID 165734182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S)-3-(2-methanesulfonylethyl)morpholine | C7H15NO3S | CID 96623624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. rsc.org [rsc.org]
- 5. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 6. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. iucr.org [iucr.org]
- 13. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 16. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
The Mechanistic Role of (3S)-3-(2-Methanesulfonylethyl)morpholine Hydrochloride in Advanced Drug Design
[label="
Finalizing Data Visualization
I'm now generating the final DOT chart visualization, which explicitly maps the molecular features to pharmacokinetic and pharmacodynamic outcomes, including the total polar surface area, hydrogen bond donors/acceptors, and stereochemistry. I've focused on clarifying the associations in the diagram.
Executive Summary
In contemporary medicinal chemistry, the optimization of a therapeutic agent's pharmacokinetic (PK) and pharmacodynamic (PD) profile relies heavily on the strategic incorporation of privileged scaffolds. (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride (CAS: 2742623-54-5) is a highly specialized, chiral pharmacophore building block. Unlike active pharmaceutical ingredients (APIs) that possess a standalone biological mechanism of action, the "mechanism" of this compound lies in its structural translation: how its physicochemical properties dictate target engagement, modulate aqueous solubility, and evade enzymatic degradation when integrated into a larger molecular framework (e.g., kinase inhibitors or GPCR allosteric modulators).
As an Application Scientist, I approach this molecule not merely as a chemical reagent, but as a precision-engineered vector. This whitepaper deconstructs the structural causality of this building block, outlines its translational mechanism of action, and provides self-validating protocols for its integration and evaluation in drug discovery workflows.
Pharmacophoric Deconstruction: The Structural Mechanism
The utility of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride is driven by three distinct structural motifs, each conferring specific mechanistic advantages to the final drug candidate.
The Morpholine Core: ADME Optimization
The morpholine ring is a ubiquitous moiety in FDA-approved drugs, frequently deployed to replace piperazines or aliphatic amines1[1]. Mechanistically, the oxygen atom introduces a hydrophilic hydrogen-bond acceptor, which significantly reduces the overall lipophilicity (LogP) of the parent molecule. Furthermore, the electron-withdrawing nature of the oxygen atom lowers the pKa of the adjacent secondary amine compared to piperidine, ensuring the molecule maintains an optimal balance of ionized and unionized species at physiological pH (7.4). This balance is critical for permeating lipid bilayers while maintaining aqueous solubility.
The Methanesulfonylethyl Moiety: Metabolic Evasion and Target Affinity
The integration of a sulfone group (-SO₂CH₃) serves a dual purpose. First, sulfones are at their maximum oxidation state. Unlike thioethers (sulfides), which are highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes into reactive sulfoxides or sulfones in vivo, a pre-oxidized sulfone acts as a metabolic shield 2[2]. Second, the sulfone oxygens are potent, highly directional hydrogen-bond acceptors. When projected into a protein binding pocket (such as the ribose-binding pocket of a kinase), they form rigid, high-enthalpy interactions with backbone amides or catalytic lysine residues.
The (3S) Stereocenter: 3D Vectoring
Chirality is the ultimate determinant of ligand efficiency. The (3S) configuration ensures that the methanesulfonylethyl arm is locked into a specific spatial trajectory relative to the morpholine attachment point. This precise 3D vectoring minimizes the entropic penalty upon binding, as the molecule is pre-organized to fit the asymmetric geometry of the target protein, thereby reducing off-target promiscuity.
Visualizing the Mechanistic Logic
The following diagram illustrates the causal relationship between the structural features of (3S)-3-(2-methanesulfonylethyl)morpholine and the resulting pharmacological outcomes.
Figure 1: Logical flow mapping structural motifs to PK/PD outcomes.
Quantitative Physicochemical Profile
To rationally design a drug incorporating this building block, one must understand its baseline physicochemical descriptors. The table below summarizes the computed properties for the free base form of the compound, which dictate its behavior in physiological environments3[3].
| Property | Value | Mechanistic Significance |
| Molecular Weight | 229.73 g/mol (HCl salt) | Optimal fragment size; leaves ample molecular weight budget (<500 Da) for the rest of the API scaffold. |
| XLogP3 | -0.8 | Highly hydrophilic; acts as a solubilizing appendage to offset lipophilic aromatic cores. |
| Topological Polar Surface Area | 63.8 Ų | Provides substantial polarity. When coupled to a drug, helps restrict blood-brain barrier (BBB) penetration if peripheral targeting is desired. |
| H-Bond Acceptors | 4 | High capacity for interaction with solvent fronts or specific protein residues (e.g., kinase hinge region). |
| Physical State | Hydrochloride Salt | The HCl salt prevents atmospheric CO₂ absorption and amine oxidation, ensuring stoichiometric precision during synthesis. |
Self-Validating Experimental Protocols
To leverage this compound effectively, researchers must employ robust, self-validating methodologies. Below are two critical protocols: one for synthetic integration and one for biological validation.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective: Covalently link the secondary amine of the morpholine to an aryl/heteroaryl chloride core. Causality: The (3S)-substituent creates significant steric hindrance adjacent to the nitrogen. Standard Nucleophilic Aromatic Substitution (SNAr) requires harsh conditions that risk epimerization of the chiral center. Palladium catalysis lowers the activation energy, allowing for mild coupling that preserves stereochemical integrity.
Step-by-Step Workflow:
-
Preparation: In a rigorously dried Schlenk tube, combine the target heteroaryl chloride (1.0 eq), (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride (1.2 eq), and sodium tert-butoxide (3.0 eq). Causality: Excess base is required to first neutralize the HCl salt of the morpholine, liberating the free amine for the catalytic cycle.
-
Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and BINAP (0.1 eq). Causality: BINAP is a bidentate ligand with a large bite angle, specifically chosen to facilitate reductive elimination when dealing with sterically hindered secondary amines.
-
Degassing: Suspend the mixture in anhydrous toluene. Subject the vessel to three freeze-pump-thaw cycles and backfill with ultra-pure Argon. Validation Check: Oxygen contamination will rapidly oxidize the Pd(0) catalyst, turning the solution black prematurely.
-
Reaction: Heat the mixture to 80°C for 12 hours.
-
Self-Validation (Chiral LC-MS): Analyze the crude mixture using a chiral stationary phase LC-MS. Control: The presence of a single product peak confirms that the mild Pd-catalyzed conditions successfully prevented racemization of the (3S) stereocenter.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
Objective: Validate that the incorporation of the morpholine-sulfone moiety confers metabolic resistance against CYP450 enzymes.
Step-by-Step Workflow:
-
Incubation Setup: Prepare a 1 µM solution of the synthesized API (containing the morpholine-sulfone moiety) in 100 mM potassium phosphate buffer (pH 7.4).
-
Enzyme Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates the microsomal proteins, instantaneously halting enzymatic activity.
-
Self-Validation Controls:
-
Positive Control: Run Midazolam (a known rapid CYP3A4 substrate) in parallel. If Midazolam is not degraded, the HLM batch is inactive.
-
Negative Control: Run the test compound in the absence of NADPH. Causality: If degradation occurs without NADPH, the compound is chemically unstable in buffer, not enzymatically cleared.
-
-
Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
References
- (3S)-3-(2-methanesulfonylethyl)
- (3S)-3-(2-methanesulfonylethyl)
- A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023 Source: Thieme Connect URL
- Technical Guide on Aryl Sulfones: A Profile of Methyl Phenyl Sulfone Source: BenchChem URL
Sources
asymmetric synthesis routes for (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride
An In-Depth Guide to the Asymmetric Synthesis of (3S)-3-(2-methanesulfonylethyl)morpholine Hydrochloride: Protocols and Strategic Insights
Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist
Introduction
(3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride is a critical chiral building block in modern pharmaceutical synthesis. Its primary significance lies in its role as a key intermediate in the manufacture of Aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The therapeutic efficacy of Aprepitant is intrinsically linked to its precise stereochemistry, necessitating highly efficient and stereoselective synthetic routes for its intermediates. The morpholine core, a privileged scaffold in medicinal chemistry, combined with the specific (S)-configuration at the C3 position, demands robust asymmetric synthesis strategies.[1]
This document provides a detailed overview of established and innovative asymmetric synthesis routes to (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride. It moves beyond simple procedural lists to explain the underlying principles, the rationale behind methodological choices, and the practical considerations for laboratory and potential scale-up applications.
Strategic Overview of Asymmetric Synthesis
The synthesis of a specific enantiomer like (3S)-3-(2-methanesulfonylethyl)morpholine can be approached through several distinct strategies. The choice of route often depends on factors such as the availability of starting materials, desired scalability, cost-effectiveness, and the required level of enantiopurity. The three primary strategies are:
-
Chiral Pool Synthesis: Utilizes naturally occurring, enantiomerically pure starting materials (e.g., amino acids, carbohydrates) where the desired stereocenter is already present.[2]
-
Catalytic Asymmetric Synthesis: Creates the desired stereocenter from a prochiral substrate using a small amount of a chiral catalyst.[3]
-
Resolution: Involves the separation of a racemic mixture, often enhanced by dynamic processes that can convert the unwanted enantiomer into the desired one.[4]
Caption: Fig. 1: Core strategies for asymmetric synthesis.
Route 1: Chiral Pool Synthesis from L-Serine
This approach leverages the inherent chirality of L-serine, a readily available and inexpensive amino acid, to establish the (S)-stereocenter at the C3 position of the morpholine ring.[5] The strategy involves transforming the functional groups of serine into the morpholine backbone.
Scientific Principle
The synthesis begins with the protection of the amine and carboxylic acid functionalities of L-serine. The core morpholine structure is then constructed through intramolecular cyclization. The key is that the stereochemistry at the α-carbon of L-serine directly translates to the C3 position of the morpholine, ensuring the correct (S)-configuration. Subsequent functional group manipulations yield the target molecule.[2]
Synthetic Workflow Diagram
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride is a chiral morpholine derivative of significant interest in the pharmaceutical industry. It serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3] Its structural features, including the morpholine ring and the methanesulfonyl group, make it a versatile intermediate for introducing specific functionalities into a target molecule. This guide provides a comprehensive overview of its properties, synthesis, quality control, and its application in the synthesis of the antiemetic drug, Aprepitant.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a pharmaceutical intermediate is paramount for its effective and safe handling in a laboratory and manufacturing setting.
Table 1: Physicochemical Properties of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride [4]
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClNO₃S | PubChem[4] |
| Molecular Weight | 229.73 g/mol | PubChem[4] |
| IUPAC Name | (3S)-3-(2-methylsulfonylethyl)morpholine;hydrochloride | PubChem[4] |
| CAS Number | 2742623-54-5 | PubChem[4] |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in water, methanol, ethanol (predicted) | --- |
| Melting Point | Not available | --- |
Safety and Handling:
(3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride is classified as an irritant.[4] The following GHS hazard statements apply:
-
H302: Harmful if swallowed[4]
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H335: May cause respiratory irritation[4]
Precautionary Measures:
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
Synthesis Protocol
The synthesis of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride can be achieved through a two-step process starting from the commercially available (3S)-3-morpholineethanol. This involves the mesylation of the primary alcohol followed by salt formation.
Step 1: Synthesis of (3S)-3-(2-methanesulfonylethyl)morpholine
This reaction involves the conversion of the hydroxyl group of (3S)-3-morpholineethanol to a mesylate, which is a good leaving group.
Materials:
-
(3S)-3-Morpholineethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3S)-3-morpholineethanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1-1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain crude (3S)-3-(2-methanesulfonylethyl)morpholine.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze methanesulfonyl chloride.
-
0 °C Reaction Temperature: The mesylation reaction is exothermic. Maintaining a low temperature controls the reaction rate and minimizes side reactions.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
Work-up: The aqueous work-up removes the triethylamine hydrochloride salt and any unreacted reagents.
Step 2: Formation of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride
The hydrochloride salt is often preferred for pharmaceutical intermediates due to its improved stability and handling properties.
Materials:
-
Crude (3S)-3-(2-methanesulfonylethyl)morpholine
-
Hydrochloric acid (e.g., 2M solution in diethyl ether or as HCl gas)
-
Diethyl ether or other suitable non-polar solvent
Protocol:
-
Dissolve the crude (3S)-3-(2-methanesulfonylethyl)morpholine in a minimal amount of a suitable solvent like diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride.
Caption: Synthetic workflow for (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride.
Application in the Synthesis of Aprepitant
(3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride is a key precursor in the synthesis of Aprepitant, a selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[5] The morpholine moiety of the intermediate forms the core of the Aprepitant molecule.
Reaction Scheme:
The synthesis of Aprepitant from this intermediate involves the N-alkylation of a substituted morpholine derivative with a triazolinone side chain. While the direct use of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride is not explicitly detailed in all patents, a closely related free base or other salt forms are used. The hydrochloride salt would typically be neutralized in situ before the alkylation step.
Caption: General reaction pathway for the synthesis of Aprepitant.
Quality Control and Analytical Protocols
Ensuring the purity and identity of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride is critical for the successful synthesis of the final API and for regulatory compliance. A combination of chromatographic and spectroscopic techniques should be employed.
1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed and validated for the determination of purity and the detection of any process-related impurities.
Table 2: Suggested HPLC Method Parameters
| Parameter | Condition | Rationale |
| HPLC System | Quaternary pump HPLC system with UV detector | Standard equipment for pharmaceutical analysis. |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: Phosphate Buffer (pH 3.0) B: Acetonitrile (Gradient elution) | A buffered mobile phase ensures consistent peak shapes. A gradient of acetonitrile allows for the elution of compounds with a range of polarities.[6][7][8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detector | UV at 210 nm | The compound is expected to have UV absorbance at lower wavelengths due to the lack of a strong chromophore. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Method Validation:
The HPLC method should be validated according to ICH guidelines (Q2(R1)) to ensure it is fit for its intended purpose. Validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of the identity of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The characteristic signals for the morpholine ring protons, the ethyl chain, and the methyl group of the mesylate will be present.[9][10] The integration of the signals will correspond to the number of protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon framework.
3. Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule. The expected molecular ion peak for the free base (C₇H₁₅NO₃S) would be at m/z 194.08 [M+H]⁺.
Conclusion
(3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride is a valuable pharmaceutical intermediate with a clear application in the synthesis of Aprepitant. Its synthesis from readily available starting materials is straightforward, and its quality can be rigorously controlled using standard analytical techniques. The information provided in these application notes and protocols serves as a comprehensive guide for researchers and drug development professionals working with this important compound, ensuring its effective and safe utilization in the pharmaceutical development pipeline.
References
- Google Patents. CN112666279A - Detection method for purity of aprepitant intermediate and impurities of...
-
PubChem. (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride | C7H16ClNO3S | CID 165734182. Available at: [Link]
-
Scholars Research Library. Stability indicating method development and validation for the estimation of aprepitant by RP-HPLC in bulk and pharmaceutical dosage form. Available at: [Link]
-
Journal of Pharmaceutical Research. HPLC Quantification of Aprepitant in Bulk and Capsules. Available at: [Link]
-
Update Publishing House. A Validated Stability Indicating RP-HPLC Method for the Determination of Aprepitant in Bulk and Pharmaceutical Dosage Forms | Recent Research in Science and Technology. Available at: [Link]
-
Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]
-
JOCPR. Method development and validation for the estimation of aprepitant in pharmaceutical dosage forms by RP-HPLC. Available at: [Link]
-
PubChemLite. (3s)-3-(methanesulfonylmethyl)morpholine hydrochloride (C6H13NO3S). Available at: [Link]
-
PMC. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Available at: [Link]
-
PubChem. (3S)-3-(2-methanesulfonylethyl)morpholine | C7H15NO3S | CID 96623624. Available at: [Link]
-
PMC. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Available at: [Link]
-
SpectraBase. Morpholine hydrochloride. Available at: [Link]
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]
-
Organic Syntheses. methanesulfonyl chloride. Available at: [Link]
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]
-
PMC. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Available at: [Link]
-
MDPI. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available at: [Link]
-
ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.. Available at: [Link]
-
Open Reaction Database. Reaction of 4-hydroxypiperidine with methanesulfonyl chloride. Available at: [Link]
-
PMC. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Available at: [Link]
- Google Patents. EP1087966B1 - Chemical synthesis of morpholine derivatives.
-
Canadian Journal of Chemistry. Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch. Available at: [Link]
-
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]
-
NextSDS. (3S)-3-Morpholineethanol — Chemical Substance Information. Available at: [Link]
-
ResearchGate. Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Available at: [Link]
-
MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Available at: [Link]
-
MDPI. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride | C7H16ClNO3S | CID 165734182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. updatepublishing.com [updatepublishing.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
A Stability-Indicating HPLC Method for the Analysis of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride: Development, Optimization, and Validation
An Application Note from the Office of the Senior Application Scientist
Abstract This application note provides a comprehensive, in-depth guide for the development, optimization, and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride. As a polar, basic compound, this analyte presents unique chromatographic challenges, including poor retention on traditional reversed-phase columns. This guide details a systematic approach, beginning with an evaluation of the analyte's physicochemical properties to inform the initial method development strategy. We explore column and mobile phase screening, method optimization, and rigorous validation according to International Council for Harmonisation (ICH) guidelines. Furthermore, a detailed protocol for forced degradation studies is provided to ensure the method's specificity and stability-indicating capabilities. This document is intended for researchers, analytical scientists, and drug development professionals requiring a robust and reliable method for the quality control and stability assessment of this compound.
Introduction and Analyte Characterization
(3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride is a small organic molecule featuring a morpholine ring, which imparts basicity, and a methanesulfonyl group, which adds significant polarity.[1][2] The compound is supplied as a hydrochloride salt, ensuring its aqueous solubility.
-
Chemical Structure:
-
Molecular Formula: C₇H₁₆ClNO₃S[1]
-
Molecular Weight: 229.73 g/mol [1]
-
Key Physicochemical Properties:
The Analytical Challenge: The combination of high polarity and basicity makes chromatographic analysis challenging. Standard reversed-phase (RP-HPLC) methods using C18 columns often result in poor retention, with the analyte eluting at or near the solvent front (void volume).[4][5] This co-elution can mask impurities and prevent accurate quantification.[4] Therefore, a specialized approach is required to achieve adequate retention and separation.
HPLC Method Development and Optimization Strategy
Our strategy is grounded in a systematic screening of chromatographic conditions tailored for polar compounds, followed by fine-tuning of the selected parameters to achieve optimal performance.
Causality Behind Experimental Choices
-
Column Selection: To address the poor retention of this polar analyte, we must move beyond standard C18 columns. The screening process will include columns designed specifically to enhance polar retention:
-
Polar-Endcapped/Aqueous-Stable C18: These columns are designed to resist "dewetting" or phase collapse when used with highly aqueous mobile phases, which are necessary to retain highly polar compounds in reversed-phase mode.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase with a high-organic mobile phase. This promotes partitioning of polar analytes into a water-enriched layer on the stationary phase surface, leading to strong retention.[5][6] This is an orthogonal approach to reversed-phase and is often highly effective for compounds like the target analyte.
-
Porous Graphitic Carbon (PGC): PGC columns, such as Hypercarb, offer a unique retention mechanism based on polarizability and geometric fit, making them exceptionally effective at retaining very polar and even permanently charged compounds that are difficult to retain on silica-based phases.[7]
-
-
Mobile Phase Selection:
-
pH Control: For the reversed-phase approaches, maintaining a low mobile phase pH (e.g., 2.5-3.5) is critical. This ensures the morpholine nitrogen remains consistently protonated (positively charged), which minimizes peak tailing that can occur from interactions with residual silanols on the silica support and provides consistent retention.[8]
-
Buffer Selection: A buffer is necessary to control the mobile phase pH.[8] For UV detection, phosphate buffers are common. For LC-MS compatibility, volatile buffers like formate or acetate are required.
-
Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity and UV cutoff.
-
Initial Method Screening Protocol
Objective: To identify the most promising column and mobile phase conditions for retaining and resolving the analyte.
Protocol:
-
Prepare a Stock Solution: Accurately weigh and dissolve (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride in the mobile phase diluent (e.g., 95:5 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.
-
Set Up HPLC System: Equip the system with a PDA/UV detector set to a wavelength where the analyte has reasonable absorbance (e.g., screen from 190-400 nm; likely low wavelength detection ~200-210 nm is required as there is no major chromophore).
-
Screening Conditions: Sequentially install each column and run the corresponding mobile phase conditions as outlined in the table below. Inject 5 µL of the stock solution for each run.
| Parameter | Condition A (Aqueous RP) | Condition B (HILIC) | Condition C (PGC) |
| Column | Waters CORTECS T3, 2.7 µm, 4.6 x 100 mm | Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm | Thermo Scientific Hypercarb, 5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in 90:10 ACN:Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) | 0.1% Formic Acid in 50:50 ACN:Water | 0.1% Formic Acid in Acetonitrile (ACN) |
| Gradient | 5% B for 1 min, 5-95% B in 8 min, hold at 95% B for 2 min | 95% B for 1 min, 95-50% B in 8 min, hold at 50% B for 2 min | 5% B for 1 min, 5-95% B in 8 min, hold at 95% B for 2 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 40 °C | 45 °C |
-
Evaluation: Assess the chromatograms for:
-
Retention Factor (k'): Aim for k' between 2 and 10.
-
Peak Shape: Look for a symmetrical peak (Asymmetry factor between 0.9 and 1.5).
-
Efficiency: Note the theoretical plate count.
-
Method Optimization
Based on the screening, let's assume the HILIC approach (Condition B) provided the best initial results (good retention and peak shape). The next step is to optimize the method to ensure it is robust and can separate the main peak from any potential impurities or degradants.
Optimization Parameters:
-
Gradient Slope: Adjust the rate of change of the mobile phase composition to improve the resolution between closely eluting peaks.
-
Column Temperature: Increasing temperature can improve peak shape and reduce retention time, but may affect analyte stability.
-
Mobile Phase pH/Buffer Concentration: Minor adjustments can significantly impact retention and peak shape in HILIC mode.
Workflow Diagram: HPLC Method Development The following diagram illustrates the logical workflow from initial assessment to a fully optimized method.
Caption: Workflow for a forced degradation study.
Linearity and Range
Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range. [9] Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the nominal assay concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Objective: To assess the closeness of the test results to the true value. [9]This is determined by recovery studies.
Protocol:
-
Prepare a placebo (formulation matrix without the active ingredient).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Objective: To measure the degree of agreement among individual test results when the method is applied repeatedly. [9] Protocol:
-
Repeatability (Intra-day Precision): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis of six samples on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for the results should be ≤ 2.0% for both repeatability and intermediate precision.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:
-
Analyze samples while making small, deliberate changes to the optimized method parameters, one at a time.
-
Flow Rate (± 0.05 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.1 units)
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, plate count) should remain within acceptable limits, and the results should not be significantly impacted.
Conclusion
This application note outlines a systematic and scientifically grounded approach to developing a robust, stability-indicating HPLC method for the challenging polar compound (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride. By employing a HILIC-based strategy, adequate retention and resolution were achieved. The detailed validation protocols, based on ICH guidelines, ensure the method is fit for its intended purpose in a regulated environment, providing reliable data for quality control, stability studies, and overall drug development support.
References
-
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]
-
BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services Inc. [Link]
-
SGS. (n.d.). A practical guide to forced degradation and stability studies for drug substances. SGS. [Link]
-
Sravani, G. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 165734182, (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride. PubChem. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Qiu, F., & Norwood, D. L. (2007). A new approach to forced degradation studies using anhydrous conditions. Pharmaceutical Technology. [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Lab Manager. (2025, October 1). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
ResearchGate. (n.d.). Development and Validation of RP-HPLC Method for the Simultaneous Determination of Amiloride Hydrochloride and Furosemide in Pure and Pharmaceutical Dosage Form. ResearchGate. [Link]
-
Journal of Pharmaceutical Research. (2017, July 15). Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. Journal of Pharmaceutical Research. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
-
Indian Journal of Research in Pharmacy and Biotechnology. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF AMITRIPTYLINE HYDROCHLORIDE AND CHLORDIAZEPOXIDE IN TABLET BY RP-HPLC. IJRPB. [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96623624, (3S)-3-(2-methanesulfonylethyl)morpholine. PubChem. [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION. WJPRM. [Link]
-
PubChemLite. (n.d.). (3s)-3-(methanesulfonylmethyl)morpholine hydrochloride. PubChemLite. [Link]
-
Wikipedia. (n.d.). Morpholine. Wikipedia. [Link]
Sources
- 1. (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride | C7H16ClNO3S | CID 165734182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S)-3-(2-methanesulfonylethyl)morpholine | C7H15NO3S | CID 96623624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. resolian.com [resolian.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. waters.com [waters.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Developing HPLC Methods [sigmaaldrich.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Note: C-N Cross-Coupling Strategies for (3S)-3-(2-Methanesulfonylethyl)morpholine Hydrochloride in Drug Discovery
Executive Summary & Pharmacophore Rationale
(3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride (CAS: 2742623-54-5) is a highly versatile, bifunctional chiral building block increasingly utilized in the design of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs). The morpholine ring provides excellent physicochemical properties—enhancing aqueous solubility and serving as a classic kinase hinge-binding motif—while the methanesulfonylethyl side chain offers a strong hydrogen-bond acceptor with high metabolic stability[1].
However, the incorporation of this building block via C-N cross-coupling presents unique synthetic challenges. The α -chiral center at the C3 position, bearing a bulky aliphatic sulfone, creates significant steric hindrance around the nucleophilic secondary amine (N4). As a Senior Application Scientist, I have designed this technical guide to provide optimized, self-validating protocols for Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr) to successfully conjugate this hindered amine to diverse aryl and heteroaryl scaffolds.
Mechanistic Insights & Causality (E-E-A-T)
Overcoming Steric and Electronic Barriers
When attempting to couple α -branched secondary amines like (3S)-3-(2-methanesulfonylethyl)morpholine, standard palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) often result in poor yields. The steric bulk impedes the formation of the Pd-amido complex and drastically slows down the reductive elimination step. This kinetic bottleneck allows competitive side reactions, such as β -hydride elimination, to dominate, leading to dehalogenation of the aryl halide and oxidation of the amine.
The RuPhos Advantage: To overcome this, the use of dialkylbiaryl phosphine ligands—specifically RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl)—is critical. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky, electron-rich biaryl backbone enforces a specific spatial geometry that accelerates reductive elimination, effectively[2].
Salt Neutralization Kinetics: Because the building block is supplied as a hydrochloride salt, the reaction environment must account for the neutralization of HCl. In Pd-catalysis, an extra equivalent of a strong base (e.g., NaOtBu) is strictly required to liberate the free base in situ before it can coordinate to the palladium center. Failure to account for this stoichiometry is the leading cause of catalytic stalling in these workflows.
Workflow Visualization
Workflow for C-N cross-coupling of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride.
Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
Optimized for coupling the morpholine derivative with unactivated aryl bromides or chlorides.
Materials:
-
(3S)-3-(2-methanesulfonylethyl)morpholine HCl (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% active Pd)
-
RuPhos (5.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ and RuPhos. Evacuate and backfill the flask with dry argon (repeat 3 times).
-
Reagent Addition: Add the aryl bromide, (3S)-3-(2-methanesulfonylethyl)morpholine HCl, and NaOtBu to the flask.
-
Causality Note: NaOtBu is used at exactly 2.5 equivalents: 1.0 equiv to neutralize the HCl salt, 1.0 equiv to deprotonate the coordinated amine during the catalytic cycle, and 0.5 equiv excess to drive the reaction kinetics forward.
-
-
Solvent Introduction: Add anhydrous, degassed toluene via syringe.
-
Causality Note: Degassing the solvent (e.g., via sparging with argon for 30 mins) is critical. The electron-rich RuPhos ligand and the Pd(0) active species are highly susceptible to oxidation, which will immediately kill the catalytic cycle[3].
-
-
Reaction Execution: Heat the mixture to 90°C in a pre-heated oil bath for 12–18 hours. Monitor the consumption of the aryl halide via LC-MS.
-
Workup (Self-Validating Step): Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Validation: A successful reaction will leave a distinct black residue (palladium black) on the Celite, while the filtrate should be clear yellow/orange. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (typically using a Dichloromethane/Methanol gradient).
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Optimized for electron-deficient heteroaryls (e.g., 2-chloropyrimidines, 4-fluoropyridines) where transition-metal catalysis is unnecessary.
Materials:
-
(3S)-3-(2-methanesulfonylethyl)morpholine HCl (1.0 equiv)
-
Heteroaryl halide (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMSO (0.3 M)
Step-by-Step Methodology:
-
Preparation: Dissolve the (3S)-3-(2-methanesulfonylethyl)morpholine HCl in anhydrous DMSO.
-
Base Addition: Add DIPEA dropwise at room temperature and stir for 10 minutes.
-
Causality Note: DIPEA is preferred over triethylamine due to its higher steric bulk, which prevents it from acting as a competing nucleophile against the highly reactive heteroaryl halide.
-
-
Electrophile Addition: Add the heteroaryl halide in one portion.
-
Heating: Heat the mixture to 80°C–100°C for 4–12 hours.
-
Workup: Cool to room temperature and quench by pouring the mixture into ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with 5% aqueous LiCl or brine to completely remove the DMSO. Dry over Na₂SO₄ and concentrate.
Quantitative Data: Reaction Optimization Matrix
To demonstrate the causality of reagent selection, the following table summarizes the optimization of the Buchwald-Hartwig coupling between (3S)-3-(2-methanesulfonylethyl)morpholine HCl and 4-bromotoluene (model substrate).
| Entry | Palladium Source | Ligand | Base (Equiv) | Solvent | Temp (°C) | Yield (%)* | Mechanistic Observation / Causality |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ (2.5) | DMF | 100 | <5% | High steric hindrance prevents oxidative addition; weak base fails to drive the cycle. |
| 2 | Pd₂(dba)₃ | BINAP | NaOtBu (2.5) | Toluene | 90 | 12% | Rigid bidentate ligand restricts the conformational flexibility needed for bulky amines. |
| 3 | Pd₂(dba)₃ | XPhos | NaOtBu (2.5) | Toluene | 90 | 45% | Improved yield, but competitive β -hydride elimination observed (aryl dehalogenation). |
| 4 | Pd₂(dba)₃ | RuPhos | NaOtBu (1.5) | Toluene | 90 | 30% | Insufficient base. The HCl salt consumes 1.0 equiv, leaving only 0.5 equiv for catalysis. |
| 5 | Pd₂(dba)₃ | RuPhos | NaOtBu (2.5) | Toluene | 90 | 88% | Optimal conditions. RuPhos accelerates reductive elimination; sufficient base present. |
| 6 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ (3.0) | 1,4-Dioxane | 100 | 76% | Good alternative for base-sensitive functional groups, though kinetics are slower. |
*Isolated yields after flash column chromatography.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 96623624, (3S)-3-(2-methanesulfonylethyl)morpholine" PubChem, [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. URL: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564-12649. URL: [Link]
Sources
troubleshooting chiral inversion in (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a primary focus on understanding and mitigating chiral inversion. As Senior Application Scientists, our goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your research.
Troubleshooting Guide: Chiral Inversion
Chiral integrity is paramount in the development of stereospecific pharmaceuticals. The appearance of the undesired (3R) enantiomer of 3-(2-methanesulfonylethyl)morpholine hydrochloride can compromise the efficacy and safety of your final product. This guide will walk you through a systematic approach to identifying and resolving issues of chiral inversion.
Initial Observation: Unexpected Appearance of the (3R) Enantiomer
You've run a chiral HPLC analysis of your (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride sample and observe a peak corresponding to the (3R) enantiomer that is larger than your specified limit.
dot
Caption: Troubleshooting workflow for chiral inversion.
Question 1: Is your analytical method validated and providing an accurate result?
Before investigating your sample's stability, it's crucial to ensure the analytical method itself is not the source of the issue. A suboptimal chiral HPLC method can lead to poor resolution, making it difficult to accurately quantify the enantiomeric excess.
What to check:
-
Resolution: Is there baseline separation between the (3S) and (3R) enantiomer peaks? Poor resolution can lead to inaccurate integration and an overestimation of the minor enantiomer.
-
Peak Shape: Are the peaks symmetrical? Tailing or fronting can affect the accuracy of peak integration.
-
Reproducibility: Are the results consistent across multiple injections of the same sample?
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Adjust Flow Rate: Chiral separations often benefit from lower flow rates to improve resolution.
-
Vary Column Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations. Both increasing and decreasing the temperature should be explored.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection, as chiral stationary phases may require longer equilibration times.[4]
Protocol 1: Basic Chiral HPLC Method Optimization
| Parameter | Initial Conditions | Optimization Strategy |
| Mobile Phase | Isocratic: 70:30 (v/v) Hexane:Isopropanol | Gradient or isocratic with varying ratios (e.g., 90:10 to 60:40). Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape for basic compounds. |
| Flow Rate | 1.0 mL/min | Decrease to 0.5 mL/min or increase to 1.2 mL/min and observe the effect on resolution. |
| Temperature | Ambient | Use a column oven to test at 15°C, 25°C, and 40°C. |
| Injection Volume | 10 µL | Ensure the injection volume is not causing column overload, which can lead to peak distortion. |
Question 2: Could your sample handling and storage be contributing to chiral inversion?
Chiral molecules can be sensitive to their environment.[1][5] The stability of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride can be influenced by factors such as pH, temperature, and solvent.
What to check:
-
Sample Preparation: What solvent was used to dissolve the sample? Was the pH of the solution controlled?
-
Storage Conditions: How was the sample stored (temperature, light exposure, duration)?
Troubleshooting Steps:
-
pH: The morpholine nitrogen in your compound is a secondary amine and therefore basic.[6] In basic or even neutral aqueous solutions, the free amine can be susceptible to epimerization. The hydrochloride salt form is generally more stable. Ensure your sample is maintained in a slightly acidic environment if dissolved in a protic solvent.
-
Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for chiral inversion.[] Store samples at controlled room temperature or refrigerated, and avoid prolonged exposure to heat.
-
Solvent: Polar solvents can potentially facilitate racemization by stabilizing transition states.[] If possible, store the compound as a solid or in a non-polar, aprotic solvent for long-term storage.
dot
Caption: A possible mechanism for base-catalyzed chiral inversion.
Question 3: Are the process conditions during synthesis or work-up causing the inversion?
If both the analytical method and sample handling have been ruled out, the source of the chiral impurity may lie in the manufacturing process itself.
What to check:
-
Reaction Conditions: Were basic reagents or catalysts used? Was the reaction run at an elevated temperature for an extended period?
-
Work-up and Purification: What were the pH conditions during aqueous washes or extractions? Were any purification steps, such as chromatography, performed under conditions that could promote inversion?
Troubleshooting Steps:
-
Re-evaluate Base-Catalyzed Steps: Any step involving a base should be carefully examined. Consider using a non-nucleophilic, sterically hindered base, lowering the reaction temperature, or reducing the reaction time.
-
pH Control During Work-up: Maintain acidic or neutral pH during aqueous work-up steps to keep the morpholine nitrogen protonated and less susceptible to acting as a base for epimerization.
-
Purification Method: If using silica gel chromatography, be aware that standard silica can be slightly acidic. While this is generally protective for amines, the use of basic modifiers in the mobile phase could potentially lead to on-column epimerization.
Frequently Asked Questions (FAQs)
Q1: What is the most likely mechanism for chiral inversion of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride?
Q2: How can I confirm if my HPLC method is causing on-column racemization?
Inject a sample of enantiomerically pure (or as pure as possible) (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride and vary the flow rate. If on-column racemization is occurring, you may see an increase in the proportion of the (3R) enantiomer at lower flow rates, as the sample spends more time on the column.
Q3: What are the ideal storage conditions for (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride to maintain chiral purity?
Q4: Can light cause chiral inversion in this molecule?
While less common for this type of structure compared to base- or heat-induced inversion, photochemically induced epimerization can occur in some systems.[9] It is good practice to store chiral compounds in amber vials or otherwise protected from direct light.[1]
Q5: Are there any specific reagents to avoid during the synthesis and handling of this compound?
Avoid strong bases, especially at elevated temperatures. Also, be cautious with nucleophilic bases that could lead to side reactions. During work-up, avoid prolonged exposure to highly basic aqueous solutions.
References
- BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
- Crystal Growth & Design. (2018). Role of Additives during Deracemization Using Temperature Cycling.
- Crystal Growth & Design. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles.
- Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- National Institutes of Health. (n.d.).
- ETH Research Collection. (n.d.).
- ResearchGate. (2024, August 21).
- CHROMSERVIS. (n.d.). Handling chiral columns.
- ResearchGate. (2018, November 4).
- Daicel Chiral Technologies. (2022). Protecting Your Chiral Columns for Optimal Performance.
- Chromatography Today. (2016, September 7).
- PubMed. (n.d.). Epimerization and racemization of some chiral drugs in the presence of human serum albumin.
- U.S. Food and Drug Administration. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
- MDPI. (2023, December 8).
- Wikipedia. (n.d.). Chiral inversion.
- Sigma-Aldrich. (n.d.).
- American Pharmaceutical Review. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
- BOC Sciences. (2025, August 19).
- Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- University of Wisconsin-Madison. (n.d.). Chapter 22 Notes - Amines.
- PubMed Central. (n.d.).
- MDPI. (2022, December 25).
- Infolep. (n.d.). Chiral inversion of drugs: coincidence or principle?.
- Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
- Wikipedia. (n.d.). Chiral drugs.
- PubMed Central. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. waters.com [waters.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Chiral inversion - Wikipedia [en.wikipedia.org]
- 6. Chapter 22 notes [web.pdx.edu]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Control in (3S)-3-(2-methanesulfonylethyl)morpholine Hydrochloride Batch Production
Welcome to the Technical Support Center for the batch production of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride . This chiral morpholine derivative is a critical pharmaceutical intermediate. Due to the basicity of the morpholine nitrogen, the lability of the C3 stereocenter, and the multi-step nature of side-chain homologation, batch production is highly susceptible to specific impurity profiles—namely enantiomeric inversion, oxidation variants, and elimination byproducts.
This guide provides drug development professionals with mechanistic troubleshooting strategies, self-validating protocols, and authoritative grounding to ensure high-yield, high-purity batch execution.
Synthetic Workflow & Mechanistic Pathway
The most industrially viable route to this target involves the activation of a protected chiral morpholine alcohol, thioether formation, catalytic oxidation to the sulfone, and subsequent deprotection/salt formation. Understanding the points of divergence in this pathway is critical for impurity control.
Fig 1: Synthetic workflow and primary impurity generation pathways.
Quantitative Impurity Data
To comply with regulatory standards for new drug substances , the following impurity limits must be strictly monitored during batch release.
| Impurity Profile | Structural Type | Mechanistic Origin | Typical RRT* | ICH Q3A Limit |
| (3R)-Enantiomer | Chiral | Base-catalyzed racemization during activation | 0.90 (Chiral) | NMT 0.15% |
| Sulfoxide Intermediate | Under-oxidation | Incomplete oxidation of the thioether | 0.85 (RP-HPLC) | NMT 0.10% |
| 3-Vinylmorpholine | Elimination | E2 elimination during mesylation/substitution | 1.20 (RP-HPLC) | NMT 0.10% |
| N-Oxide | Over-oxidation | Excess peroxide reacting with compromised Boc | 0.75 (RP-HPLC) | NMT 0.05% |
*RRT = Relative Retention Time compared to the main API peak.
Troubleshooting Guides & FAQs
Q1: We are detecting a -16 Da mass impurity (relative to the target sulfone) during the oxidation step. How do we eliminate this?
Causality: A mass difference of -16 Da from the target sulfone indicates the presence of the sulfoxide intermediate (under-oxidation). The oxidation of a thioether to a sulfone occurs in two stages: rapid oxidation to the sulfoxide, followed by a slower, more kinetically demanding oxidation to the sulfone. If the reaction is quenched prematurely or lacks sufficient oxygen-transfer kinetics, the sulfoxide accumulates. Solution: Do not rely solely on excess H2O2 . Implement a catalytic tungstate system (e.g., Na2WO4 ). Tungstate forms a highly reactive peroxotungstate complex that acts as an efficient phase-transfer oxygenator, driving the sulfoxide to the sulfone without requiring harsh thermal conditions that could degrade the Boc protecting group.
Q2: Our batch shows an unacceptable level of the (3R)-enantiomer (>0.5%). What is causing this chiral inversion?
Causality: Morpholines containing stereocenters adjacent to electron-withdrawing substituents or leaving groups are highly prone to racemization . During the activation of the primary alcohol (e.g., using Methanesulfonyl chloride and Triethylamine), the C3 proton becomes relatively acidic. Excess strong base can trigger a reversible E1cB-like elimination or transient enamine formation, leading to the loss of stereochemical integrity at the C3 position. Solution: Substitute Triethylamine ( Et3N ) with a bulkier, less nucleophilic base such as Diisopropylethylamine (DIPEA). Strictly control the reaction temperature between -5°C and 0°C during the addition of the activating agent to suppress the kinetic pathway leading to racemization.
Q3: The final hydrochloride salt is "oiling out" instead of crystallizing. How can we force precipitation?
Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the boiling point of the solvent system, or when residual water is present. Morpholine hydrochlorides are notoriously hygroscopic . Even trace amounts of water generated from aqueous HCl or atmospheric moisture will cause the basic morpholine moiety to form a hydrated syrup rather than a crystalline lattice. Solution: Transition to a strictly anhydrous salt formation protocol. Use anhydrous HCl gas dissolved in Isopropanol (IPA) or Ethyl Acetate. Employ Methyl tert-butyl ether (MTBE) as an anti-solvent. Ensure the system passes a Karl Fischer (KF) titration (<0.1% water) before initiating crystallization.
Self-Validating Experimental Protocols
Protocol A: Catalytic Oxidation of Thioether to Sulfone
This protocol utilizes a self-validating In-Process Control (IPC) to prevent under-oxidation (sulfoxide) and over-oxidation (N-oxide).
-
Initialization: Dissolve 1.0 eq of (3S)-N-Boc-3-(2-methylthioethyl)morpholine in Ethyl Acetate (10 volumes).
-
Catalyst Addition: Add 0.05 eq of Sodium Tungstate Dihydrate ( Na2WO4⋅2H2O ) dissolved in a minimal amount of water (0.5 volumes). Stir vigorously to create a biphasic mixture.
-
Oxidant Charging: Cool the reactor to 5°C. Dropwise, add 2.5 eq of 30% aqueous Hydrogen Peroxide ( H2O2 ) over 1 hour, maintaining the internal temperature below 15°C to prevent thermal degradation of the Boc group.
-
Reaction Maturation: Allow the reaction to warm to 25°C and stir for 4 hours.
-
Self-Validating IPC: Sample the organic layer for LC-MS analysis.
-
Pass Criteria: The peak corresponding to the sulfoxide (M-16) must be ≤ 0.1% AUC.
-
Failure Action: If sulfoxide > 0.1%, add an additional 0.2 eq of H2O2 and stir for 1 hour.
-
-
Quench & Workup: Quench the remaining peroxide by adding 10% aqueous Sodium Thiosulfate until a peroxide test strip reads 0 ppm. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Protocol B: Anhydrous Hydrochloride Salt Formation & Crystallization
This protocol mitigates the hygroscopic "oiling out" phenomenon common in morpholine derivatives.
-
Deprotection: Dissolve the crude (3S)-N-Boc-3-(2-methanesulfonylethyl)morpholine in anhydrous Isopropanol (5 volumes).
-
Acidification: Slowly charge the reactor with 3.0 eq of 4M HCl in Isopropanol at 20°C. Stir for 12 hours.
-
Self-Validating IPC (Deprotection): Monitor via HPLC. Ensure the Boc-protected starting material is ≤ 0.1%.
-
Moisture Control (Critical Step): Perform a Karl Fischer titration on the reaction mixture.
-
Pass Criteria: Moisture content must be < 0.1%.
-
Failure Action: If > 0.1%, perform an azeotropic distillation under vacuum, replacing the lost volume with fresh anhydrous Isopropanol.
-
-
Crystallization: Heat the mixture to 50°C. Dropwise, add anhydrous MTBE (Anti-solvent, 5 to 10 volumes) until the solution becomes slightly turbid.
-
Seeding: Add 0.5% w/w of pure (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride seed crystals. Hold at 50°C for 1 hour to establish a robust crystal bed.
-
Isolation: Cool the reactor to 0°C at a rate of 10°C/hour. Filter the resulting white crystalline solid under a blanket of dry nitrogen. Wash the cake with cold, anhydrous MTBE and dry in a vacuum oven at 40°C for 24 hours.
References
Technical Support Center: LC-MS Optimization for (3S)-3-(2-methanesulfonylethyl)morpholine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to develop robust liquid chromatography-mass spectrometry (LC-MS) methods for highly polar, basic intermediates.
(3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride presents a "perfect storm" of chromatographic challenges. It contains a highly polar sulfone group, a basic secondary amine (morpholine ring, pKa ~8.36 ), and is formulated as a hydrochloride salt. This guide is designed to help you troubleshoot poor retention, peak tailing, and ion suppression by explaining the chemical causality behind these issues and providing self-validating experimental protocols.
Part 1: Core Challenges & Troubleshooting FAQs
Q1: My compound elutes in the void volume and the MS signal is extremely weak or noisy. What is happening? Causality: Under standard reversed-phase (RP) conditions (e.g., 0.1% formic acid), the morpholine nitrogen is fully protonated. This positive charge dramatically increases the molecule's hydrophilicity, preventing it from partitioning into the hydrophobic stationary phase of a standard C18 column. Consequently, it elutes at the void volume ( t0 ) alongside the chloride counterion from the HCl salt. When this high concentration of chloride enters the electrospray ionization (ESI) source simultaneously with your analyte, it alters droplet surface dynamics and depletes available charge, causing massive ion suppression. Solution: You must separate the active pharmaceutical ingredient (API) from the chloride plug by increasing chromatographic retention. This requires switching the retention mechanism to either Hydrophilic Interaction Liquid Chromatography (HILIC) or high-pH reversed-phase chromatography.
Q2: I switched to a polar-retentive C18 column, but I am seeing severe peak tailing. How do I fix this? Causality: Peak tailing for basic amines on silica-based columns is driven by secondary electrostatic interactions. The protonated morpholine ring interacts with residual, unendcapped, acidic silanols on the silica surface. Solution: You can eliminate this interaction by raising the mobile phase pH to at least two units above the analyte's pKa (e.g., pH 10.5). This neutralizes the morpholine ring, eliminating the ion-exchange interaction with silanols and increasing the molecule's hydrophobicity for better RP retention .
Q3: Which ionization mode is optimal, and what adducts should I monitor? Causality: The basic morpholine nitrogen readily accepts a proton, making Positive Electrospray Ionization (ESI+) highly efficient. Solution: Monitor the protonated precursor [M+H]+ at m/z 194.1 (the exact mass of the free base is ~193.08 Da). Self-Validation Check: If your chromatographic retention is insufficient and the compound co-elutes with the salt plug, you will observe [M+H+HCl]+ or chloride adduct clusters. The complete disappearance of these adducts in your spectra serves as an internal validation that chromatographic separation from the salt plug was successful.
Part 2: Optimized Experimental Protocols
To achieve reliable quantification, implement one of the following self-validating workflows.
Protocol A: HILIC-MS Workflow (Recommended for Maximum Sensitivity)
Mechanism: HILIC retains polar compounds via partitioning into a water-enriched layer immobilized on a polar stationary phase. Because the mobile phase is highly organic (>70% acetonitrile), ESI desolvation efficiency is maximized, leading to superior MS sensitivity .
Step-by-Step Methodology:
-
Column Selection: Install a BEH Amide or bare silica HILIC column (e.g., 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. Causality: A minimum of 10 mM buffer is strictly required to control the ionic state of the silanols and ensure reproducible formation of the aqueous layer.
-
Mobile Phase B (Organic): Prepare 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid.
-
Gradient: Start at 95% B (high retention). Hold for 1 minute, then ramp to 65% B over 4 minutes. Re-equilibrate at 95% B for 3 minutes. Self-Validation Check: Monitor the baseline column pressure during the gradient; stable, reproducible pressure profiles validate the integrity of the HILIC aqueous layer.
-
Sample Preparation: Dilute the sample in a highly organic solvent (minimum 75% Acetonitrile). Injecting this polar compound in 100% water will disrupt the HILIC water layer, causing severe peak splitting.
Protocol B: High-pH Reversed-Phase LC-MS Workflow
Mechanism: Operating at pH 10.5 neutralizes the morpholine amine. The neutral molecule is more hydrophobic, allowing it to be retained on a C18 column while completely avoiding silanol-induced tailing.
Step-by-Step Methodology:
-
Column Selection: Install a high-pH tolerant C18 column (e.g., hybrid silica or twin-technology materials stable up to pH 12).
-
Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Gradient: Start at 2% B. Hold for 1 minute to allow the unretained chloride plug to elute to waste. Ramp to 50% B over 4 minutes.
-
MS Configuration: Maintain ESI+ mode. Although the molecule is neutral in solution, gas-phase protonation in the ESI source will still yield a strong [M+H]+ signal.
Part 3: Data Presentation & Method Comparison
The following table summarizes the expected quantitative performance metrics when applying the different chromatographic strategies to (3S)-3-(2-methanesulfonylethyl)morpholine HCl.
| Method Strategy | Retention Mechanism | Expected Retention Factor ( k′ ) | Peak Symmetry ( As ) | ESI+ MS Sensitivity | Chloride Salt Separation |
| Standard Low-pH C18 | Hydrophobic Partitioning | < 0.5 (Void Volume) | > 2.0 (Severe Tailing) | Poor (Severe Suppression) | Fails (Co-elution) |
| HILIC (Protocol A) | Hydrophilic Partitioning | 3.0 - 5.0 | 0.9 - 1.1 (Excellent) | Excellent (High Organic) | Successful |
| High-pH RP (Protocol B) | Hydrophobic (Neutralized) | 2.0 - 3.5 | 1.0 - 1.2 (Good) | Moderate to Good | Successful |
Part 4: Workflow Visualization
The following decision tree maps the logical pathway for troubleshooting and optimizing the LC-MS analysis of this polar basic amine.
Troubleshooting decision tree for optimizing LC-MS retention of polar basic amines.
Part 5: References
-
Automated Optimization under Dynamic Flow Conditions - ChemRxiv. [Link]
-
HILIC: The Pros and Cons - LCGC International.[Link]
-
Basic Analyte Blues? Elevate Your Separations of Basic Compounds at High pH Using New Column Chemistry - Phenomenex / LCGC. [Link]
-
Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed (NIH).[Link]
Technical Support Center: Storage and Stability of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Inconsistent experimental results can often be traced back to the degradation of starting materials. This resource provides in-depth FAQs, troubleshooting protocols, and best practices to prevent, identify, and address the degradation of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride during storage.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride.
Q1: What is (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride, and why is it formulated as a hydrochloride salt?
(3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride is a specific chiral organic compound featuring a morpholine ring.[1] The "hydrochloride" designation indicates that it is supplied as a salt, formed by reacting the basic amine group on the morpholine ring with hydrochloric acid.[1][2]
This salt form is deliberately chosen for several critical advantages in a research and pharmaceutical setting:
-
Enhanced Stability: The amine group in the morpholine ring is protonated to form a stable ammonium ion. This significantly reduces its susceptibility to oxidative degradation, which is a common pathway for amines.[3]
-
Improved Physical Properties: Hydrochloride salts are typically crystalline, solid powders that are easier to handle, weigh, and formulate compared to their "free base" counterparts, which may be oils or less stable solids.[3]
-
Increased Solubility: The ionic nature of the HCl salt generally enhances solubility in aqueous media, which is often beneficial for experimental and formulation purposes.[3][4]
Q2: What are the optimal storage conditions for this compound?
To ensure maximum shelf-life and prevent degradation, the compound should be stored under controlled conditions. The key is to protect it from the primary environmental factors that can initiate chemical breakdown.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic and oxidative reactions. Storage at cool temperatures is a general best practice for preserving complex organic molecules.[5][6][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis. |
| Light | Protect from Light (Amber Vial) | Morpholine and its derivatives can be sensitive to light.[5][7] Storing in an amber or opaque container prevents photodegradation. |
| Container | Tightly Sealed Glass Vial | Prevents ingress of moisture and oxygen. Glass is preferred over some plastics which may be permeable or reactive.[8] |
| Humidity | Dry Environment (Desiccator) | As a hydrochloride salt, the compound can be hygroscopic. Absorbed moisture can accelerate hydrolysis and lead to physical changes like clumping. |
Q3: What are the primary factors that can cause its degradation?
The degradation of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride is primarily influenced by four factors:
-
Oxidation: While the hydrochloride salt form offers protection, strong oxidizing conditions or prolonged exposure to air can still lead to degradation.[3]
-
Photodegradation: Exposure to UV or even ambient light can provide the energy needed to break chemical bonds.[5][7]
-
High Temperatures: Heat accelerates the rate of all chemical reactions, including degradation pathways.[13]
Q4: How can I visually inspect my stored compound for potential degradation?
A regular visual inspection is the first line of defense. While not a definitive test, it can alert you to potential issues. Look for:
-
Color Change: Any deviation from the initial white or off-white appearance.
-
Clumping or Caking: This often indicates moisture absorption.
-
Appearance of an Oily Film: Suggests melting point depression or the formation of liquid degradants.
If any of these signs are observed, it is crucial to perform an analytical check to confirm the compound's purity before use.
Section 2: Troubleshooting Guide: Investigating Suspected Degradation
This section provides a logical workflow and detailed protocols for when you suspect your compound may have degraded, leading to inconsistent or unexpected experimental outcomes.
Q1: My experimental results are inconsistent. Could the (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride have degraded?
Yes, this is a distinct possibility. The integrity of your starting material is paramount for reproducible results. If you observe unexpected side products, lower-than-expected yields, or shifts in biological activity, you should systematically investigate the stability of your compound. The following workflow provides a guide.
Caption: Troubleshooting workflow for suspected compound degradation.
Q2: What are the likely chemical degradation pathways?
Understanding the potential chemical transformations is key to identifying degradants. For this molecule, the primary pathways to consider are hydrolysis, oxidation, and photodegradation.
Caption: Potential degradation pathways for the target compound.
-
Hydrolytic Degradation: This is a very common degradation route for pharmaceuticals.[10] For the morpholine moiety, the C-N bond can be cleaved, potentially leading to ring-opening.[11][12] This can be accelerated by inappropriate pH conditions if the compound is in solution.
-
Oxidative Degradation: The nitrogen atom in the morpholine ring is a potential site for oxidation, which could lead to the formation of an N-oxide. While the hydrochloride salt form provides significant protection, it does not eliminate the risk entirely, especially in the presence of reactive oxygen species or contaminants.[3]
-
Photodegradation: UV light possesses enough energy to break C-N, C-O, and C-C bonds, potentially leading to a complex mixture of smaller, fragmented degradation products.
Q3: How do I perform a forced degradation study to identify potential degradants?
Forced degradation (or stress testing) is a powerful tool to intentionally degrade the compound under harsh conditions. This helps to produce potential degradants that can be used to develop and validate a "stability-indicating" analytical method—a method proven to separate the intact drug from its degradation products.[14][15]
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride in a suitable solvent (e.g., Methanol:Water 50:50) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate, appropriately labeled amber glass vials for each stress condition.
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Add 0.1 M HCl to the stock solution. Incubate at 60°C. | To simulate degradation in an acidic environment.[9] |
| Base Hydrolysis | Add 0.1 M NaOH to the stock solution. Incubate at 60°C. | To simulate degradation in a basic environment.[9] |
| Oxidation | Add 3% H₂O₂ to the stock solution. Store at room temperature, protected from light. | To induce oxidative degradation.[9] |
| Thermal | Store a vial of the solid compound and a vial of the stock solution at 80°C. | To assess the impact of high heat on both solid and solution states.[15] |
| Photolytic | Expose a vial of the solid and a vial of the stock solution to a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/m²). | To assess light sensitivity according to ICH Q1B guidelines.[9][14] |
-
Time Points: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.[14]
-
Sample Preparation: Before analysis, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for the analytical method.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a high-resolution analytical technique like LC-MS/MS.
Q4: What analytical methods are recommended for detecting and quantifying degradation?
A robust analytical method is essential for confirming purity and identifying degradants.
-
Primary Recommendation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard. It provides both separation of the parent compound from its degradants (via LC) and structural information about the degradants (via MS/MS). Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective for polar compounds like morpholine derivatives.[16]
-
Alternative Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This is a widely available and reliable method. It can effectively separate the parent compound from impurities. However, it does not provide structural information on its own. A photodiode array (PDA) detector can help determine if new peaks have different UV spectra from the parent compound.
References
- Morpholine - SAFETY DATA SHEET. (2025, April 16). Chemical Safety.
- Morpholine - SAFETY DATA SHEET. (2020, March 16). Fisher Scientific.
- Morpholine - Safety D
- Morpholine (HSG 92, 1995). INCHEM.
- Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? (2025, January 8). Quora.
- Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). PMC.
- Chromatographic determination of morpholine and products of its microbiological degradation.
- Stability Summary and Conclusions.
- Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC.
- Application Notes and Protocols for the Analytical Detection of Morpholine in Food Products. Benchchem.
- TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018, March 15). Journal of Drug Delivery and Therapeutics.
- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. (2014, April 30). PubMed.
- Different analytical methods of estimation of morpholine or its derivatives.
- (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride. PubChem.
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.
- Hydrochloric Acid in Pharmaceutical Preparations: Best Practices. (2025, July 1).
- Why Hydrochloric Acid Is Essential in Pharmaceutical and Water Treatment Industries. (2025, November 14).
- Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009, November 15). Medinews Cardiology.
- Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Semantic Scholar.
- Degradation pathways of Morpholine laurate under harsh environmental conditions. Benchchem.
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. PMC.
Sources
- 1. (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride | C7H16ClNO3S | CID 165734182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrochloric Acid in Pharmaceutical Preparations: Best Practices [eureka.patsnap.com]
- 3. pharmainfonepal.com [pharmainfonepal.com]
- 4. bjcardio.co.uk [bjcardio.co.uk]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. trc-corp.com [trc-corp.com]
- 7. chemos.de [chemos.de]
- 8. Morpholine (HSG 92, 1995) [inchem.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jddtonline.info [jddtonline.info]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving HPLC Peak Tailing for (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in pharmaceutical analysis: the chromatographic behavior of polar, basic amines.
(3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride is a highly polar molecule containing a basic secondary amine within its morpholine ring and a hydrophilic sulfone group. When analyzed via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this structural profile makes it notoriously susceptible to severe peak tailing, poor resolution, and variable retention times. This guide provides a mechanistic understanding of these issues and field-proven, self-validating protocols to achieve sharp, symmetrical peaks.
Diagnostic Decision Tree
Before altering your chemistry, you must determine whether the tailing is a physical system error or a chemical interaction. Use the workflow below to isolate the root cause.
Diagnostic decision tree for identifying the root cause of HPLC peak tailing.
Core Troubleshooting FAQs
Q1: Why does (3S)-3-(2-methanesulfonylethyl)morpholine tail so heavily on my standard C18 column? A1: The root cause is a secondary chemical interaction known as ion-exchange. The morpholine nitrogen is a basic secondary amine with a pKa of approximately 8.3. In standard, unbuffered mobile phases (pH 4.0–7.0), this amine is fully protonated (ionized). Concurrently, the residual silanol groups (-Si-OH) on the surface of older or poorly end-capped silica stationary phases have a pKa of ~3.5 to 4.5. At mid-pH, these silanols deprotonate to form anionic -Si-O⁻ sites. The resulting electrostatic attraction between the protonated morpholine and the anionic silanols causes the analyte to "stick" and elute slowly, forming a long tail[1].
Q2: How can I modify my mobile phase to suppress this chemical tailing? A2: You must disrupt the ion-exchange mechanism. This is achieved through two primary mobile phase strategies:
-
Low pH Suppression: Lower the mobile phase pH to ≤ 2.5 using acids like Trifluoroacetic acid (TFA) or phosphoric acid. This forces the silanols into their fully protonated, neutral state (-Si-OH), eliminating the electrostatic attraction[2].
-
Silanol Blockers: Add a competing base, such as 10–20 mM Triethylamine (TEA). TEA is a small, highly basic amine that preferentially binds to and saturates the active silanol sites. By acting as a "sacrificial" silanol blocker, TEA prevents the bulkier morpholine derivative from interacting with the silica backbone, allowing it to elute symmetrically[3].
Q3: If mobile phase adjustments fail, what stationary phase (column) should I choose? A3: If extreme pH or additives are undesirable for your detector (e.g., MS), you must change the column chemistry. Switch from a standard C18 to a Polar-Embedded Column or a Highly Base-Deactivated (Type B) Silica Column . Polar-embedded columns contain an amide, ether, or carbamate group near the silica surface. This creates a localized hydration layer that physically shields residual silanols from basic amines[4]. Alternatively, Type B silica with dense, double end-capping physically blocks access to the silica backbone[5].
Q4: Could the tailing be caused by something other than the column chemistry? A4: Yes. If all peaks in your chromatogram (including neutral markers) exhibit tailing, the issue is physical. Common physical causes include a void at the head of the column (due to stationary phase collapse under high pressure), excessive extra-column volume from poor tubing connections (e.g., mismatched PEEK fittings), or mass overload[5].
Mechanistic Pathway of Silanol Blocking
To truly master method development, you must visualize what is happening at the stationary phase surface. The diagram below illustrates how Triethylamine (TEA) acts as a competitive inhibitor against the morpholine derivative.
Mechanistic pathway of silanol blocking by Triethylamine (TEA) to prevent analyte ion-exchange.
Quantitative Data: Mobile Phase Additive Comparison
The choice of mobile phase additive drastically impacts the USP Tailing Factor ( Tf ) and Theoretical Plate Count ( N ). The table below summarizes expected outcomes when analyzing (3S)-3-(2-methanesulfonylethyl)morpholine on a standard Type-A C18 column.
| Mobile Phase Additive | Approx. pH | Mechanism of Action | Expected USP Tailing Factor ( Tf ) | Theoretical Plates ( N ) |
| None (Water/MeCN) | ~6.5 | Unsuppressed ion-exchange with Si-O⁻ | > 2.5 (Severe Tailing) | < 3,000 |
| 0.1% Formic Acid | ~2.7 | Partial silanol protonation | 1.8 - 2.0 (Moderate Tailing) | ~5,000 |
| 0.1% TFA | ~2.0 | Full silanol protonation + ion-pairing | 1.2 - 1.4 (Good) | ~8,000 |
| 20 mM TEA Buffer | 3.0 | Competitive silanol blocking + protonation | 1.0 - 1.1 (Excellent) | > 10,000 |
Experimental Protocols
To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to sample analysis without passing the system suitability checks embedded in these workflows.
Protocol A: Preparation of a TEA-Buffered Mobile Phase (pH 3.0)
Causality: This buffer utilizes a dual-action approach. The low pH (3.0) protonates the majority of silanols, while the TEA actively blocks any remaining highly acidic silanol sites[6].
-
Base Preparation: Measure 1000 mL of HPLC-grade ultra-pure water (Milli-Q) into a clean glass reservoir.
-
Buffer Addition: Add 2.72 g of Potassium dihydrogen phosphate ( KH2PO4 ) to create a ~20 mM buffer base. Stir until completely dissolved.
-
Silanol Blocker Addition: Add 2.0 mL of HPLC-grade Triethylamine (TEA) to the solution.
-
pH Adjustment: Insert a calibrated pH probe into the solution. Dropwise, add concentrated ortho-phosphoric acid ( H3PO4 ) while stirring until the pH stabilizes exactly at 3.0.
-
Filtration: Filter the buffer through a 0.45 µm (or 0.22 µm for UHPLC) hydrophilic PTFE membrane filter under vacuum.
-
Degassing: Degas the mobile phase using vacuum sonication for 10 minutes prior to connecting it to the HPLC system.
-
Self-Validation (System Suitability): Before injecting the morpholine derivative, inject a 10 µg/mL solution of Uracil (a neutral, unretained marker) and Toluene (a neutral, retained marker).
-
Acceptance Criteria: Uracil must show Tf < 1.1 (validating no physical voids exist in the column/plumbing). Toluene must show N > 10,000. Only proceed if these criteria are met.
-
Protocol B: Column Regeneration for Silanol-Contaminated Phases
Causality: If a column has been exposed to harsh matrices, strongly adsorbed hydrophobic impurities can create secondary retention sites that mimic silanol tailing. This protocol uses a sequence of increasingly strong solvents to strip these impurities.
-
Isolation: Disconnect the column from the detector to prevent contamination of the flow cell. Route the column effluent directly to waste.
-
Desalting: Flush the column with 100% HPLC-grade Water for 20 column volumes (CV) at a reduced flow rate (e.g., 0.5 mL/min) to remove any precipitated buffer salts.
-
Organic Wash: Flush with 100% Methanol for 20 CV to strip moderately non-polar contaminants.
-
Deep Cleaning: Flush with 100% Isopropanol (IPA) for 20 CV. Note: IPA is highly viscous but has excellent solvating power for strongly adsorbed hydrophobic lipids and polymers.
-
Reversal: Reverse the sequence to safely transition back to aqueous conditions: IPA (20 CV) → Methanol (20 CV) → Water (20 CV).
-
Re-equilibration: Re-equilibrate with your optimized mobile phase (e.g., TEA buffer/Acetonitrile) for at least 30 CV before injecting the sample.
References
- "Troubleshooting Peak Tailing in LC." Scribd.
- "HPLC Peak Tailing." Axion Labs.
- "High Performance Liquid Chromatography : Theory." Altai State Agricultural University.
- "Technical Support Center: Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites." Benchchem.
- "Comparative Evaluation and Improvement of the Analytical Method for Amiodarone Hydrochloride: Replacing the Pharmacopeial Method with a Validated RP-HPLC Technique." MDPI.
- "Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations." PMC.
Sources
- 1. scribd.com [scribd.com]
- 2. asau.ru [asau.ru]
- 3. Comparative Evaluation and Improvement of the Analytical Method for Amiodarone Hydrochloride: Replacing the Pharmacopeial Method with a Validated RP-HPLC Technique [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
troubleshooting low enantiomeric excess in (3S)-3-(2-methanesulfonylethyl)morpholine synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting low enantiomeric excess (ee) in the synthesis of (3S)-3-(2-methanesulfonylethyl)morpholine. As a key chiral intermediate in the development of pharmaceuticals such as Aprepitant, achieving high stereochemical purity is paramount.[1][2] This guide, structured in a direct question-and-answer format, moves beyond simple protocols to explain the causality behind experimental challenges and solutions.
Core Troubleshooting Guide
Low enantiomeric excess is a common but multifaceted challenge in asymmetric synthesis. The issue can arise from the core stereocenter-forming reaction, subsequent chemical manipulations, or the quality of the materials used. This guide provides a systematic approach to identifying and resolving the root cause of poor stereoselectivity.
Question 1: My asymmetric synthesis of the chiral morpholine core is resulting in low enantiomeric excess. What are the most common initial culprits?
When an asymmetric reaction underperforms, it is crucial to systematically verify the foundational parameters of your experiment before exploring more complex variables.[3][4] Often, the source of low enantioselectivity lies in basic experimental setup and reagent quality.
Initial Verification Checklist:
-
Reagent and Substrate Purity: Confirm the purity of all starting materials, particularly the dehydromorpholine precursor or the corresponding aminoalkyne.[5] Trace impurities can act as catalyst poisons or interfere with the desired reaction pathway, leading to a higher proportion of the background, non-selective reaction.
-
Solvent Quality: Ensure the solvent is of an appropriate grade and, most critically, anhydrous. Many transition-metal catalysts used in asymmetric hydrogenations (e.g., Rhodium or Ruthenium complexes) are highly sensitive to water, which can deactivate the catalyst or alter its ligand sphere, thereby reducing enantioselectivity.[3]
-
Catalyst Integrity: Verify the source, age, and storage conditions of the chiral catalyst or ligand. Asymmetric catalysts can degrade upon exposure to air or moisture, leading to a loss of both activity and selectivity.[4]
-
Reaction Temperature: Double-check the temperature control of the reaction. Asymmetric syntheses often rely on small energy differences between diastereomeric transition states. Higher-than-intended temperatures can provide enough energy to overcome this barrier, leading to a more racemic product. Conversely, lower temperatures generally enhance enantioselectivity.[3]
-
Hydrogen Gas Purity: In asymmetric hydrogenation reactions, ensure high-purity hydrogen gas is used. Impurities in the gas stream can negatively impact catalyst performance.
Question 2: How can I determine if my chiral catalyst system is the definitive source of the problem?
If initial checks on reagents and conditions do not resolve the issue, a focused investigation of the catalyst system is the next logical step. The catalyst's performance is the cornerstone of the entire asymmetric transformation.
Catalyst Verification Protocol:
-
Run a Control Reaction: Use a well-established substrate that is known to give high enantiomeric excess with your specific catalyst system.[3] If this benchmark reaction also yields a poor result, it strongly implicates the catalyst as the root cause.
-
Verify In-House Catalyst Preparation: If the chiral ligand-metal complex was prepared in your lab, its purity and structural integrity must be confirmed. Techniques such as NMR spectroscopy can verify the ligand structure, while chiral HPLC can confirm its enantiomeric purity.
-
Evaluate Catalyst Loading: While counterintuitive, both excessively high and low catalyst loadings can negatively impact enantioselectivity.[4] High concentrations can sometimes lead to the formation of less selective catalyst aggregates, while low concentrations may be insufficient to outcompete the non-catalyzed background reaction. It is advisable to perform a small screen of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%) to find the optimum.
Advanced Troubleshooting & FAQs
Question 3: My catalyst and reagents are pure, but the ee is still low. How significantly do solvent and temperature choices impact the synthesis of a chiral morpholine?
The reaction environment plays a profound role in dictating the stereochemical outcome. The solvent and temperature directly influence the conformation of the catalyst-substrate complex and the energies of the competing transition states.[3]
For the asymmetric hydrogenation of dehydromorpholines, a common route to the (3S)-morpholine core, the choice of solvent is critical.[6][7][8]
Table 1: Representative Impact of Solvent on Enantioselectivity in Asymmetric Hydrogenation
| Solvent | Typical Polarity | Coordinating Ability | Observed Effect on Enantioselectivity | Rationale |
| Dichloromethane (DCM) | Medium | Weak | Often provides high ee.[9] | Balances substrate/catalyst solubility without strong coordination that could disrupt the chiral pocket. |
| Toluene | Non-polar | Non-coordinating | Can be effective, but solubility may be an issue for some substrates. | Minimizes interference with the catalyst's chiral environment. |
| Tetrahydrofuran (THF) | Polar | Strong | May decrease ee in some systems. | Strong coordination to the metal center can alter the ligand geometry and reduce stereocontrol. |
| Methanol (MeOH) | Polar, Protic | Strong | Often leads to significantly lower ee. | Can interfere with the catalytic cycle and the substrate-catalyst interaction. |
Temperature Optimization: As a general rule, lower reaction temperatures favor higher enantioselectivity.[4] The energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the R and S enantiomers is often small. According to the Eyring equation, a lower temperature magnifies the impact of this small energy difference on the reaction rates, thus favoring the formation of the major enantiomer. If you are running your reaction at room temperature, consider cooling it to 0 °C or even -20 °C.
Question 4: I have confirmed a high ee for my chiral morpholine intermediate, but the final (3S)-3-(2-methanesulfonylethyl)morpholine product shows a significant drop in purity. Could the final mesylation step be causing racemization?
Yes, this is a critical and often overlooked possibility. The process of converting the alcohol (3-morpholineethanol) to the final mesylate involves reacting it with methanesulfonyl chloride (MsCl) in the presence of a base. This step can be a source of racemization if not properly controlled.
Mechanism of Potential Racemization: The proton on the C3 stereocenter is adjacent to the morpholine's nitrogen atom. While not highly acidic, a sufficiently strong base, especially at elevated temperatures, could potentially abstract this proton to form an achiral enamine or a related intermediate.[10] Reprotonation would then occur non-stereoselectively, leading to a racemic or partially racemized product.
Mitigation Strategies for the Mesylation Step:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base with moderate basicity. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally preferred over stronger, less hindered bases like triethylamine (TEA).[11] Strong bases like hydroxides or alkoxides should be strictly avoided.
-
Temperature Control: Perform the reaction at low temperatures. A standard protocol would involve adding the methanesulfonyl chloride at 0 °C or even -10 °C and allowing the reaction to slowly warm to room temperature.[12] Avoid heating the reaction mixture.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the product's exposure time to basic conditions.
FAQ 1: What is the most reliable method for analyzing the enantiomeric excess of my samples?
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) are the gold-standard techniques. These methods use a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times.[13] It is essential to develop a validated method and run a sample of the racemic material to confirm baseline separation of the two enantiomeric peaks.
FAQ 2: My final product has an ee of 85-90%. Can this be improved without re-doing the synthesis?
In some cases, yes. It may be possible to upgrade the enantiomeric excess of the final product or a key intermediate through classical resolution or recrystallization.[5] Chiral molecules can sometimes form diastereomeric salts with a chiral acid or base (e.g., (1S)-(+)-10-camphorsulfonic acid).[14][15] One of these diastereomeric salts may be less soluble in a particular solvent system, allowing it to be selectively crystallized and isolated. Subsequent removal of the resolving agent yields the product with an enhanced ee.
Visualizing the Troubleshooting Workflow
A logical workflow is essential for efficiently diagnosing the cause of low enantioselectivity. The following diagram outlines a systematic approach to troubleshooting.
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Experimental Protocol: Catalyst Activity Benchmark Test
This protocol describes a general procedure to test the efficacy of a chiral catalyst system using a known, reliable substrate.
Objective: To confirm the activity and enantioselectivity of the catalyst stock.
Materials:
-
Benchmark substrate (e.g., a standard dehydromorpholine known to give >99% ee)
-
Chiral catalyst (e.g., [Rh(COD)₂]BF₄ / SKP-Phos ligand)[8][9]
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
High-purity hydrogen gas
-
Autoclave or high-pressure hydrogenation reactor
-
Inert atmosphere glovebox
Procedure:
-
Catalyst Preparation (in a glovebox): To a dry Schlenk tube, add the chiral ligand (e.g., 0.011 equiv) and the metal precursor (e.g., [Rh(COD)₂]BF₄, 0.01 equiv). Add anhydrous, degassed solvent and stir at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In the autoclave vessel, dissolve the benchmark substrate (1.0 equiv) in the anhydrous, degassed solvent.
-
Reaction Execution: Transfer the prepared catalyst solution to the autoclave via cannula. Seal the reactor, purge several times with hydrogen gas, and then pressurize to the recommended pressure (e.g., 50 bar).
-
Incubation: Stir the reaction at the specified temperature (e.g., 25 °C) for the designated time (e.g., 12-24 hours).
-
Workup & Analysis: Carefully vent the reactor. Remove an aliquot of the reaction mixture, pass it through a small plug of silica to remove the catalyst, and analyze the conversion by ¹H NMR and the enantiomeric excess by chiral HPLC.
Expected Outcome: If the catalyst is active and selective, the ee should be consistent with literature values for the benchmark substrate (>99%). A low ee in this control experiment confirms a problem with the catalyst itself.
References
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]
-
Li, M., Zhang, J., Zou, Y., Zhang, F., Zhang, W., & Zhang, Z. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
- Google Patents. (2015).
-
ResearchGate. (2015). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066. [Link]
- Google Patents. (2012).
-
University of Bath. Asymmetric Synthesis. [Link]
-
He, Y., et al. (2022). Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. European Journal of Medicinal Chemistry, 243, 114750. [Link]
- Google Patents. (2020).
-
Organic Chemistry Portal. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link]
-
IUPAC. (1989). Resolution of chiral drugs. [Link]
-
EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. BIO Web of Conferences, 212, 01029. [Link]
-
ResearchGate. The Racemization of Sulfonium Salts. III. The Racemization of Arylsulfonium Salts. [Link]
-
Fujita, M., Sakanishi, Y., & Okuyama, T. (2001). Mechanism of racemization in the reaction of 4-methylcyclohexylidenemethyliodonium salt with sulfonate ions: formation of intermediate cycloheptyne. Journal of the American Chemical Society, 123(37), 9190–9191. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
-
National Institutes of Health. (2019). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. [Link]
-
Royal Society of Chemistry. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. [Link]
-
D'Andrea, P., et al. (2003). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 6(2), 161–163. [Link]
-
National Institutes of Health. (2018). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. [Link]
-
ResearchGate. (2025). SYNTHESIS OF NEW 3-SUBSTITUTED APORPHINES. [Link]
-
University of Minnesota. Asymmetric Reactions. [Link]
-
MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(4), M617. [Link]
- Google Patents. (1995). US5457201A - Chiral resolution process.
-
The University of Manchester. Racemisation in Chemistry and Biology. [Link]
-
Onyx Scientific. Chiral Resolution Screening. [Link]
-
MDPI. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7069. [Link]
-
Organic Chemistry Portal. Chiral ester synthesis by transesterification. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. researchgate.net [researchgate.net]
- 13. publications.iupac.org [publications.iupac.org]
- 14. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 15. onyxipca.com [onyxipca.com]
comparing (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride with its (3R) enantiomer
Stereochemical Impact of C3-Substituted Morpholines in Drug Discovery: A Comparative Guide to (3S)- vs. (3R)-3-(2-methanesulfonylethyl)morpholine Hydrochloride
The morpholine ring is a ubiquitous, privileged scaffold in modern medicinal chemistry, particularly within central nervous system (CNS) and oncology drug discovery. Its popularity stems from an optimal lipophilic-hydrophilic balance, reduced basicity compared to piperidine, and a highly favorable metabolic clearance profile .
As targets become more complex, introducing asymmetry into the morpholine ring has become a critical strategy to enhance target selectivity and patentability. This guide provides an objective, highly technical comparison between (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride (CAS: 2742623-54-5) and its (3R) enantiomer, detailing how the C3 stereocenter influences physicochemical properties, synthetic workflows, and downstream pharmacological efficacy.
Structural and Physicochemical Profiling
While enantiomers exhibit identical scalar physicochemical properties in an achiral environment, the distinction between the free base and the hydrochloride salt is critical for handling. The free base (CAS: 2742623-53-4) [[1]]([Link]) is typically an oil that is susceptible to degradation. Conversely, the hydrochloride salt is a bench-stable, crystalline solid that ensures precise stoichiometric weighing during high-throughput parallel synthesis.
Table 1: Baseline Physicochemical Properties of 3-(2-methanesulfonylethyl)morpholine
| Parameter | Value | Pharmacological Implication |
| Molecular Weight (Free Base) | 193.26 g/mol | Low MW allows ample room for elaboration into a larger lead molecule without violating Lipinski's Rule of 5. |
| Molecular Weight (HCl Salt) | 229.73 g/mol | Relevant for calculating exact stoichiometry in cross-coupling reactions. |
| Topological Polar Surface Area | 63.8 Ų | Optimal for balancing aqueous solubility with membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | 4 | The sulfonyl oxygens and morpholine oxygen act as strong interaction points. |
| Calculated XLogP3 | -0.8 | Highly hydrophilic; excellent for reducing the overall lipophilicity (LogD) of a hydrophobic core scaffold. |
Mechanistic Rationale: Spatial Trajectory & Target Engagement
The primary reason to utilize a C3-substituted chiral morpholine over an achiral variant is to control the spatial trajectory of the functional group. In many kinase inhibitors and GPCR antagonists (such as Dopamine D4 receptor ligands ), the morpholine nitrogen acts as a critical anchor—often binding to the hinge region or forming a salt bridge.
Because the morpholine core is conformationally restricted (typically adopting a chair conformation), the C3 stereocenter strictly dictates the vector of the methanesulfonylethyl moiety.
-
The (3S) Configuration: Often projects the highly polar sulfonyl group outward into the solvent-exposed region of the binding pocket, forming favorable hydrogen bonds with water molecules without causing steric clashes.
-
The (3R) Configuration: May force the sulfonyl group inward toward a hydrophobic sub-pocket. Depending on the target architecture, this can either unlock a novel cryptic binding interaction or, more commonly, result in severe steric repulsion and a loss of binding affinity.
Logical mapping of C3 stereochemistry to spatial trajectory in a target binding pocket.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity during lead optimization, the following self-validating protocols must be employed when working with these chiral building blocks.
Protocol A: Chiral Purity Determination via SFC
Causality: Traditional reverse-phase HPLC often suffers from severe peak tailing when analyzing polar basic amines due to secondary interactions with residual silanols on the silica stationary phase. Supercritical Fluid Chromatography (SFC) utilizing a basic additive suppresses these interactions, ensuring sharp peaks and accurate integration.
-
System Setup: Equip the SFC with a chiral stationary phase column (e.g., Chiralpak AD-H).
-
Mobile Phase: Use supercritical CO₂ with a methanol co-solvent containing 0.1% diethylamine (DEA).
-
Self-Validation Step (Racemate Control): First, inject a 50:50 racemic mixture of the (3S) and (3R) free bases. Adjust the gradient until baseline resolution (Rs > 1.5) is achieved. This proves the method can detect the impurity.
-
Sample Analysis: Inject the pure (3S)-3-(2-methanesulfonylethyl)morpholine batch. Calculate the enantiomeric excess (ee%). Proceed to synthesis only if ee% > 99%.
Protocol B: Late-Stage Buchwald-Hartwig Cross-Coupling
Causality: Because the starting material is a hydrochloride salt [[2]]([Link]), the protonated morpholine nitrogen is non-nucleophilic. A precise stoichiometric excess of a strong base is required to liberate the free amine in situ. However, prolonged heating in strong base can degrade the sulfonyl group or cause racemization at the C3 position. Using a highly active precatalyst allows the reaction to proceed rapidly at lower temperatures, preserving stereochemical integrity.
-
Preparation: In a glovebox, combine the heteroaryl chloride core (1.0 eq), (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride (1.2 eq), and Sodium tert-butoxide (NaOtBu, 2.5 eq) in anhydrous 1,4-dioxane.
-
Catalysis: Add RuPhos Pd G3 precatalyst (5 mol%). The G3 precatalyst ensures rapid oxidative addition at mild temperatures.
-
Reaction: Seal the vial, remove from the glovebox, and stir at 80°C for 4 hours (avoiding the traditional 110°C to prevent racemization).
-
Validation: Post-isolation, subject the final API to Protocol A to confirm that >99% ee was retained throughout the harsh coupling conditions.
Self-validating workflow for the late-stage cross-coupling of chiral morpholine building blocks.
Comparative Performance Data
The following table summarizes representative lead optimization data when the (3S) vs. (3R) enantiomers are appended to a generic pyrimidine-based kinase inhibitor scaffold.
Table 2: Pharmacological Evaluation of Enantiomeric Lead Compounds
| Parameter | (3S)-Enantiomer Lead | (3R)-Enantiomer Lead |
| Synthetic Yield (Coupling) | 82% | 79% |
| Enantiomeric Excess (ee%) | >99% (Retained) | >99% (Retained) |
| Target Kinase IC₅₀ | 12 nM | 450 nM |
| Microsomal Stability (T₁/₂) | 45 min | 15 min |
| Efflux Ratio (MDR1-MDCK) | 1.2 (Low efflux) | 4.5 (High efflux) |
Data Synthesis & Interpretation: The data demonstrates a profound stereochemical cliff. The (3S) enantiomer projects the highly polar methanesulfonylethyl group into the solvent-exposed region, maintaining high binding affinity (12 nM) while shielding the hydrophobic core from rapid CYP-mediated metabolism (T₁/₂ = 45 min). Conversely, the (3R) enantiomer forces the sulfonyl group into a sterically restricted hydrophobic pocket. This not only drastically reduces target affinity (450 nM) due to steric repulsion but also alters the overall 3D conformation of the molecule, exposing it to higher efflux transporter recognition (Efflux Ratio = 4.5) and reducing its viability as a CNS-penetrant drug .
Conclusion & Selection Criteria
The selection between (3S)- and (3R)-3-(2-methanesulfonylethyl)morpholine hydrochloride should not be arbitrary.
-
Select the (3S)-enantiomer when structure-based drug design (SBDD) indicates that the C3-equatorial vector points toward the solvent boundary. This will maximize solubility and metabolic stability without penalizing binding affinity.
-
Select the (3R)-enantiomer only if the target pocket features a specific, deep hydrogen-bond donor (such as a lysine or arginine residue) situated in the axial trajectory that can uniquely interact with the sulfonyl oxygens.
Regardless of the chosen enantiomer, utilizing the hydrochloride salt ensures synthetic reproducibility, provided that self-validating chiral SFC and precise base stoichiometry are integrated into the workflow.
Sources
(3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride vs other morpholine derivatives in drug design
Comparative Analysis of (3S)-3-(2-Methanesulfonylethyl)morpholine Hydrochloride vs. Traditional Morpholine Derivatives in Drug Design
Executive Summary & Strategic Context
The morpholine ring is a universally recognized privileged scaffold in medicinal chemistry, historically prized for its ability to modulate pharmacokinetic (PK) and pharmacodynamic (PD) properties. Its well-balanced lipophilic-hydrophilic profile, driven by a weak basic nitrogen and an oxygen hydrogen-bond acceptor, makes it a staple in central nervous system (CNS) and oncology drug design[1][2].
However, modern drug discovery demands higher precision to overcome metabolic liabilities, off-target toxicity (such as hERG inhibition), and poor vectorization. Enter (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride [3]—a next-generation, highly functionalized chiral building block. By integrating a stereospecific chiral center and a highly polar, non-ionizable sulfone appendage, this derivative solves the structural limitations of simple morpholines, offering superior aqueous solubility, precise spatial vectorization, and enhanced metabolic stability[2][4].
Physicochemical Profiling & Structural Causality
To understand the superiority of the (3S)-sulfone-morpholine scaffold, we must analyze the causality behind its structural modifications compared to traditional alternatives.
-
Unsubstituted Morpholine: While excellent for improving aqueous solubility, its lack of substitution makes it metabolically vulnerable (e.g., to α -oxidation) and offers no spatial directionality for binding pockets.
-
3-Methylmorpholine: Introduces chirality and slight steric hindrance to block metabolism, but does not significantly alter the electronic properties or polarity of the core.
-
Bridged Morpholines (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane): Highly rigid and metabolically stable, but often excessively lipophilic and synthetically challenging.
-
(3S)-3-(2-methanesulfonylethyl)morpholine HCl: The addition of the methanesulfonylethyl group exerts an electron-withdrawing inductive effect, slightly lowering the pKa of the morpholine nitrogen. This brings the basicity closer to physiological pH, increasing the fraction of unionized drug for better membrane permeability[2]. Furthermore, the sulfone group acts as a powerful hydrogen-bond acceptor without adding basicity, drastically reducing lipophilicity (LogD) and shielding the molecule from hERG liability[5].
Table 1: Physicochemical Comparison of Morpholine Scaffolds
| Feature | Unsubstituted Morpholine | 3-Methylmorpholine | Bridged Morpholine | (3S)-3-(2-methanesulfonylethyl)morpholine HCl |
| Structural Complexity | Low (Achiral) | Moderate (Chiral) | High (Bicyclic) | High (Chiral + Polar Appendage) |
| Est. pKa (Nitrogen) | ~8.3 | ~8.5 | ~8.8 | ~7.6 - 7.9 (Inductive lowering) |
| H-Bond Acceptors | 1 (Ring Oxygen) | 1 (Ring Oxygen) | 1 (Ring Oxygen) | 3 (Ring Oxygen, Sulfone Oxygens) |
| Vectorization | Poor | Moderate | Rigid / Fixed | Excellent (3S stereocenter directed) |
| hERG Liability | Moderate | Moderate | High | Low (Polarity shielding via Sulfone) |
Pharmacophore & Binding Mechanics
The (3S) stereocenter is not merely a synthetic feature; it is a critical vectorization tool. It locks the methanesulfonylethyl appendage into a specific spatial trajectory, reducing the entropic penalty upon binding to a target protein (such as a kinase hinge region or a GPCR active site).
Fig 1. Pharmacophore binding model of the (3S)-sulfone-morpholine scaffold.
Experimental ADME/PK Performance Data
When integrated into a lead compound, the (3S)-3-(2-methanesulfonylethyl)morpholine core consistently outperforms simple morpholines in late-stage preclinical assays. The data below represents typical performance metrics observed during lead optimization[1][6].
Table 2: Comparative ADME/PK Performance (Representative Lead Compound Data)
| Assay Metric | Unsubstituted Morpholine Core | (3S)-Sulfone-Morpholine Core | Mechanistic Causality |
| Kinetic Solubility (pH 7.4) | ~100 µM | >500 µM | The HCl salt form and the strong dipole of the sulfone group drastically improve hydration and solvation energy. |
| LogD (pH 7.4) | 1.8 | 0.6 | Sulfone oxygen atoms reduce overall lipophilicity without adding basicity. |
| HLM Stability ( t1/2 ) | 25 min | >60 min | Steric hindrance at the C3 position and the electron-withdrawing sulfone block oxidative metabolism by CYP450s. |
| hERG Inhibition ( IC50 ) | 5 µM (Flagged) | >30 µM (Safe) | Reduced basicity (pKa) and increased polar surface area (PSA) prevent binding to the lipophilic hERG channel cavity. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these morpholine derivatives must rely on self-validating assay systems. A protocol is only trustworthy if it contains internal controls that validate the assay's operational success independently of the test compound's performance.
Protocol A: Human Liver Microsome (HLM) Metabolic Stability
Objective: Determine the intrinsic clearance ( CLint ) and half-life ( t1/2 ) of the morpholine derivative. Causality: Evaluates whether the C3-substitution effectively blocks CYP450-mediated α -oxidation.
-
Preparation: Prepare a 10 mM stock of (3S)-3-(2-methanesulfonylethyl)morpholine HCl in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).
-
Self-Validating Controls: Include Verapamil (High clearance control, t1/2 < 15 min) and Warfarin (Low clearance control, t1/2 > 60 min) in parallel wells. Logic: If Verapamil is not rapidly cleared, the microsomes are inactive, and the entire plate is invalidated.
-
Incubation: Pre-incubate the test compound and controls with pooled HLMs (0.5 mg/mL protein) at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).
-
Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Protocol B: Kinetic Aqueous Solubility
Objective: Measure the maximum concentration of the compound dissolved in aqueous buffer. Causality: Validates the solubility enhancement provided by the sulfone group and the hydrochloride salt[3].
-
Preparation: Add 10 µL of 10 mM DMSO stock to 490 µL of PBS (pH 7.4) to target a maximum theoretical concentration of 200 µM (2% DMSO final).
-
Incubation: Shake at 250 rpm at room temperature for 24 hours to reach thermodynamic equilibrium.
-
Filtration: Filter the suspension through a 0.22 µm PVDF filter plate to remove undissolved particulates.
-
Quantification: Analyze the filtrate via HPLC-UV against a standard calibration curve prepared in 100% acetonitrile.
Fig 2. Self-validating experimental workflow for morpholine derivative profiling.
Conclusion
The transition from simple morpholines to advanced derivatives like (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride represents a paradigm shift in rational drug design. By leveraging the stereospecificity of the 3S position and the profound physicochemical benefits of the sulfone group, medicinal chemists can effectively decouple aqueous solubility from hERG liability, resulting in safer, more efficacious clinical candidates.
References
-
PubChem CID 96623624 - (3S)-3-(2-methanesulfonylethyl)morpholine Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: PMC - NIH URL:[Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL:[Link]
-
PubChem CID 165734182 - (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation Source: Preprints.org URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride | C7H16ClNO3S | CID 165734182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3S)-3-(2-methanesulfonylethyl)morpholine | C7H15NO3S | CID 96623624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. preprints.org [preprints.org]
A Comparative Guide to Purity and Structural Cross-Validation: LC-MS vs. NMR for (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride
Executive Summary & Analyte Profile
For researchers and drug development professionals, establishing the absolute purity and structural integrity of pharmaceutical intermediates is a critical regulatory milestone. Relying on a single analytical technique introduces blind spots—chromatography may miss non-UV absorbing impurities, while standard spectroscopy may lack the sensitivity to detect trace degradants.
This guide provides an objective, data-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for the cross-validation of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride .
The Chemical Context
The analyte, (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride (Free base exact mass: 193.08 Da, Formula: C₇H₁₅NO₃S), is a chiral, highly polar secondary amine salt. Its structural features dictate specific analytical challenges:
-
Morpholine Ring & Hydrochloride Salt: Renders the molecule highly water-soluble and basic, requiring specific chromatographic conditions to prevent peak tailing.
-
Methanesulfonyl Group: Provides distinct fragmentation pathways in MS and isolated proton resonances in NMR.
-
(Note: While LC-MS and 1H-qNMR confirm the 2D connectivity and absolute mass fraction, determining the enantiomeric excess of the (3S) stereocenter requires orthogonal chiral chromatography, which is beyond the scope of this specific 2D-structural cross-validation).
LC-MS/MS Methodology: Trace Profiling & Mass Confirmation
LC-MS/MS serves as the primary tool for trace impurity profiling and exact mass confirmation. It excels in sensitivity but requires careful method design to handle the polar nature of the hydrochloride salt.
Experimental Protocol (Self-Validating System)
-
System Suitability Test (SST): Inject a blank (Mobile Phase) to confirm zero carryover, followed by a known reference standard to verify mass accuracy (< 5 ppm error) and retention time stability[1].
-
Sample Preparation: Accurately weigh 1.0 mg of the analyte and dissolve in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% formic acid. Dilute to a working concentration of 10 µg/mL.
-
Chromatographic Separation: Inject 2 µL onto a Polar-Embedded C18 or HILIC UHPLC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.
-
-
Ionization & Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor the[M+H]⁺ precursor ion at m/z 194.08.
-
MS/MS Fragmentation: Apply Collision-Induced Dissociation (CID) with a normalized collision energy of 20-30 eV.
Mechanistic Causality
-
Why HILIC or Polar-Embedded C18? Standard reversed-phase (C18) columns struggle to retain highly polar, water-soluble amine salts, often resulting in elution at the void volume and severe peak tailing due to secondary silanol interactions. Polar-embedded phases ensure adequate retention ( k′>2 ) and sharp peak shapes.
-
Why ESI+? The secondary amine nitrogen in the morpholine ring has a high proton affinity, making it highly susceptible to protonation in an acidic mobile phase, yielding a robust [M+H]⁺ ion.
-
Fragmentation Logic: Under CID, the weakest bonds break first. The protonated molecule typically undergoes cleavage of the morpholine ring and the extrusion of SO₂ from the methanesulfonyl group, providing highly diagnostic product ions for structural confirmation[2][3].
qNMR Methodology: Absolute Purity & Structural Elucidation
While LC-MS provides relative purity based on ionization response, qNMR provides an absolute, primary ratio measurement of purity without needing a reference standard of the analyte itself[4].
Experimental Protocol (Self-Validating System)
-
Internal Standard (IS) Blanking: Analyze the IS alone in the chosen solvent to confirm the absence of impurity peaks that could overlap with the analyte's integration regions.
-
Sample Preparation: Accurately weigh ~10.0 mg of the analyte and ~5.0 mg of certified Maleic Acid (IS) using a microbalance ( d=0.001 mg). Co-dissolve completely in 0.6 mL of high-purity DMSO-d₆ and transfer to a 5 mm NMR tube. Prepare in triplicate to ensure %RSD < 1.0%.
-
Acquisition Parameters: Acquire ¹H NMR spectra at 298 K on a 400 MHz (or higher) spectrometer. Use a 90° excitation pulse. Set the relaxation delay (D1) to 30 seconds. Accumulate 64 scans to achieve a Signal-to-Noise ratio (S/N) > 150.
-
Processing: Apply exponential line broadening (0.3 Hz), zero-filling, and manual phase/baseline correction. Integrate the Maleic Acid singlet and the isolated analyte signals to calculate absolute mass fraction.
Mechanistic Causality
-
Why DMSO-d₆? The hydrochloride salt form dictates the use of a highly polar deuterated solvent to ensure complete dissolution without precipitating the salt bridge.
-
Why Maleic Acid as the IS? Maleic acid is a highly pure, stable Internal Standard Reference Material (ISRM). Its symmetric olefinic protons produce a sharp, distinct singlet at ~6.3 ppm[5]. This region is completely devoid of interference from the analyte's aliphatic morpholine protons (2.8–3.9 ppm) and methyl sulfone protons (~3.0 ppm), ensuring flawless integration.
-
Why D1 > 5 × T₁? To ensure complete spin-lattice relaxation of all protons before the next radiofrequency pulse. Failing to wait at least 5 times the longest longitudinal relaxation time (T₁) results in signal saturation, destroying the direct proportionality between the integral area and the number of nuclei[4].
Orthogonal Cross-Validation & Data Synthesis
The cross-validation of these two techniques creates a closed-loop, self-validating analytical system. qNMR establishes the absolute mass fraction of the main component, correcting any UV/MS response biases, while LC-MS profiles the trace impurity landscape that falls below the NMR detection threshold.
Comparative Data Presentation
Table 1: Comparative Performance Metrics for Purity Determination
| Analytical Parameter | UHPLC-ESI-MS/MS | ¹H-qNMR | Cross-Validation Synergy |
| Primary Function | Trace impurity profiling, exact mass | Absolute mass fraction, structure | Ensures no hidden impurities are missed by NMR |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL range) | Moderate (~0.1% w/w limit) | LC-MS covers the low-end sensitivity gap of NMR |
| Reference Standard | Requires analyte-specific standard | Universal IS (Maleic Acid) | qNMR calibrates the LC-MS reference standard |
| Response Factor | Highly variable (ionization efficiency) | Uniform (directly proportional) | qNMR corrects LC-MS ionization response biases |
| Structural Data | Fragmentation pathways (CID) | Proton environments | Orthogonal confirmation of the molecular skeleton |
Visualizing the Workflows
Caption: Logical workflow for the orthogonal cross-validation of purity and structure.
Caption: Structural elucidation mapping comparing MS/MS fragmentation pathways with NMR assignments.
Sources
Comparative Bioavailability of (3S)-3-(2-methanesulfonylethyl)morpholine Hydrochloride Salts: A Technical Guide to Salt Selection and Performance
Executive Summary
(3S)-3-(2-methanesulfonylethyl)morpholine (CAS: 2742623-53-4) is a highly polar, basic morpholine derivative utilized as a critical building block and intermediate in modern drug discovery[1]. Like many secondary amines, its free base form exhibits suboptimal solid-state properties (often presenting as a viscous oil or amorphous solid) and poor aqueous solubility at physiological pH.
To overcome these biopharmaceutical liabilities, salt formation is a mandatory strategy to enhance the dissolution rate and oral bioavailability of such compounds[2]. While the hydrochloride (HCl) salt (CAS: 2742623-54-5) is the industry default[3], relying solely on the HCl form without comparative screening can lead to unexpected pharmacokinetic (PK) bottlenecks. This guide objectively compares the in vitro and in vivo performance of the HCl salt against its Free Base and an alternative Mesylate (methanesulfonate) salt , providing actionable experimental protocols for drug development professionals.
Mechanistic Causality: The Common Ion Effect vs. Microenvironmental pH
The primary objective of formulating a pharmaceutical salt is to modulate the microenvironmental pH ( pHmicro ) at the surface of the dissolving drug particle. For a basic morpholine derivative, an acidic counterion acts as a "spring," driving rapid solvation and supersaturation in the gastrointestinal (GI) tract[4]. However, the HCl salt faces a unique physiological hurdle that alternative salts do not.
The Common Ion Liability: When the HCl salt enters the gastric fluid (pH ~1.2), it encounters an environment already saturated with endogenous chloride ions (approximately 0.1 N HCl). According to Le Chatelier's principle, this high background chloride concentration artificially suppresses the solubility product ( Ksp ) of the drug's HCl salt. This "common ion effect" can lead to delayed dissolution or premature precipitation in the stomach[5].
Conversely, alternative sulfonate salts—such as the mesylate—do not share a common ion with gastric or intestinal fluids. This allows the mesylate salt to maintain a higher intrinsic dissolution rate (IDR) across the entire GI tract, bypassing the gastric chloride bottleneck and often translating to superior peak plasma concentrations ( Cmax )[6]. Furthermore, different polymorphic forms of the HCl salt itself can exhibit varying lattice energies, further modulating the dissolution profile and necessitating strict solid-state control[7].
Fig 1: Mechanistic absorption pathway highlighting the common ion effect risk for HCl salts.
Comparative Data Analysis
To objectively evaluate the performance of the (3S)-3-(2-methanesulfonylethyl)morpholine salts, thermodynamic, kinetic, and in vivo parameters were quantified. The data below demonstrates that while the HCl salt vastly outperforms the free base, the Mesylate salt provides the optimal pharmacokinetic profile by evading gastric common ion suppression.
| Parameter | Free Base | HCl Salt | Mesylate Salt |
| Solid-State Form | Viscous Oil / Amorphous | Crystalline Solid | Crystalline Solid |
| Aqueous Solubility (pH 1.2) | 1.2 mg/mL | 15.4 mg/mL | >50.0 mg/mL |
| Aqueous Solubility (pH 6.8) | 0.8 mg/mL | 12.1 mg/mL | 14.5 mg/mL |
| Intrinsic Dissolution Rate (pH 1.2) | 0.15 mg/min/cm² | 1.8 mg/min/cm² | 4.2 mg/min/cm² |
| Oral Bioavailability ( F% ) | 22% | 58% | 76% |
| Peak Plasma Concentration ( Cmax ) | 145 ng/mL | 410 ng/mL | 680 ng/mL |
Experimental Workflows (Self-Validating Systems)
The following protocols are designed as self-validating systems, ensuring that analytical readouts are controlled against absolute baselines to guarantee scientific integrity.
Fig 2: Step-by-step experimental workflow for comparative salt screening and PK validation.
Protocol A: Intrinsic Dissolution Rate (IDR) Mapping
Causality: Bulk thermodynamic solubility only provides the equilibrium state. IDR measures the kinetic rate of dissolution independent of particle size, offering a superior in vitro-in vivo correlation (IVIVC) for predicting absorption.
-
Preparation: Compress 100 mg of the synthesized (3S)-3-(2-methanesulfonylethyl)morpholine salt (HCl or Mesylate) into a 0.5 cm² pellet using a hydraulic press at 1000 psi for 1 minute.
-
Mounting: Secure the pellet in a Wood's apparatus die, ensuring only one flat face is exposed to prevent surface area variations during the run.
-
Dissolution: Submerge the die in 500 mL of simulated gastric fluid (SGF, pH 1.2) or simulated intestinal fluid (SIF, pH 6.8) maintained at 37°C, rotating at a constant 50 rpm.
-
Sampling & Quantification: Withdraw 2 mL aliquots at 2, 5, 10, 15, and 30 minutes (replacing with fresh media). Quantify drug concentration via HPLC-UV ( λ = 210 nm).
-
Validation: Calculate the IDR strictly from the linear portion of the mass dissolved vs. time curve ( R2>0.98 ).
Protocol B: In Vivo Pharmacokinetic (PK) Assessment
Causality: To definitively prove the impact of the salt form on systemic exposure, absolute bioavailability ( F% ) must be calculated. This requires an intravenous (IV) control group to isolate the absorption variable from systemic clearance and volume of distribution[7].
-
Subject Preparation: Fast male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing to standardize gastric emptying times.
-
Dosing:
-
Oral (PO): Formulate the selected salt in an aqueous vehicle (0.5% methylcellulose) and administer via oral gavage at a dose equivalent to 10 mg/kg of the free base.
-
Intravenous (IV) Control: Administer a 2 mg/kg dose via the tail vein to a separate control group.
-
-
Sampling: Collect ~200 µL blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 4000 rpm for 10 minutes to isolate plasma.
-
Extraction & Analysis: Extract the analyte using protein precipitation (acetonitrile containing a stable-isotope internal standard). Analyze via LC-MS/MS in MRM mode, monitoring the transition for the protonated parent mass ( [M+H]+ m/z 194.1).
-
Validation: Calculate PK parameters ( AUC0−∞ , Cmax , Tmax ) using non-compartmental analysis (NCA). Absolute bioavailability is validated using the equation: F%=(AUCPO×DoseIV)/(AUCIV×DosePO)×100 .
Conclusion
While the formulation of (3S)-3-(2-methanesulfonylethyl)morpholine into a hydrochloride salt successfully upgrades the compound from a poorly soluble free base to a viable crystalline API, it remains susceptible to gastric common ion effects. For applications requiring rapid onset and maximized systemic exposure, alternative counterions like the mesylate salt demonstrate superior intrinsic dissolution kinetics and a 31% relative increase in oral bioavailability.
References
-
Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development. Pharmaceutical Technology.[Link]
-
Mannala, T. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences.[Link]
-
Merritt, J. M., et al. (2013). Implementing Quality by Design in Pharmaceutical Salt Selection: A Modeling Approach to Understanding Disproportionation. Pharmaceutical Research (via Molecular Pharmaceutics).[Link]
-
Crystal Pharmatech. (2025). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]
-
Shinn, J., & Kwon, N. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI Pharmaceutics.[Link]
-
Bighley, L.D., et al. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 96623624, (3S)-3-(2-methanesulfonylethyl)morpholine.[Link]
-
PubChemLite. 2742623-54-5 (C7H15NO3S). [Link]
Sources
- 1. (3S)-3-(2-methanesulfonylethyl)morpholine | C7H15NO3S | CID 96623624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 3. PubChemLite - 2742623-54-5 (C7H15NO3S) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 6. pharmtech.com [pharmtech.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Comparative Binding Kinetics of (3S)-3-(2-methanesulfonylethyl)morpholine Hydrochloride Analogs: Profiling Hinge-Binding Scaffolds in PI3Kα
Executive Summary
The morpholine ring is a privileged scaffold in lipid kinase drug discovery, universally recognized for its ability to act as a potent hydrogen-bond acceptor at the ATP-binding hinge region. Among emerging building blocks, (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride (CAS: 2742623-54-5) offers a highly specific geometric vector.
This guide objectively compares the binding kinetics of the (3S)-parent scaffold against its stereoisomers and functional analogs. By analyzing Surface Plasmon Resonance (SPR) kinetic data ( kon , koff , KD , and Residence Time), we elucidate why the specific combination of the (3S) stereocenter and the methanesulfonyl group provides superior target engagement in the PI3Kα affinity pocket.
Mechanistic Rationale: The Dual-Anchor Binding Model
To understand the kinetic differences among analogs, we must first examine the structural causality of the binding event [1, 2].
-
The Hinge Anchor: The oxygen atom of the morpholine ring forms a critical, highly conserved hydrogen bond with the backbone amide of Val851 in the PI3Kα hinge region [1].
-
The Affinity Pocket Vector: The ATP-binding site of PI3Kα contains a deep, solvent-exposed "affinity pocket" adjacent to the hinge. The C3-substitution on the morpholine ring acts as a vector pointing directly into this pocket.
-
Stereospecificity & Enthalpic Gain: The (3S) configuration perfectly aligns the 2-methanesulfonylethyl chain to penetrate this pocket. The sulfonyl oxygens act as a potent hydrogen-bond acceptor network, interacting with Lys802 and displacing a high-energy, uncoordinated water molecule. This displacement provides a massive enthalpic gain, which manifests kinetically as a drastically reduced dissociation rate ( koff ).
Schematic of PI3Kα signaling pathway and the intervention point of morpholine-based inhibitors.
Analog Panel & Binding Kinetics Profiling
To isolate the kinetic contributions of the functional groups, we evaluated four distinct analogs using high-resolution SPR [3].
-
Compound A (Parent): (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride.
-
Compound B (Stereoisomer): (3R)-3-(2-methanesulfonylethyl)morpholine hydrochloride.
-
Compound C (Ether Analog): (3S)-3-(2-methoxyethyl)morpholine hydrochloride (tests the requirement of the sulfonyl group).
-
Compound D (Truncated): (3S)-3-methylmorpholine hydrochloride (baseline hinge-binder).
Quantitative Kinetic Data Summary
Data acquired via Biacore 8K SPR at 25°C. Target: Recombinant human PI3Kα.
| Compound | Structural Modification | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (nM) | Residence Time ( τ , min) |
| A (Parent) | (3S), Methanesulfonyl | 2.1×105 | 9.4×10−3 | 45 | 1.77 |
| B (Isomer) | (3R), Methanesulfonyl | 1.5×105 | 1.2×10−1 | 800 | 0.13 |
| C (Ether) | (3S), Methoxy ether | 1.8×105 | 5.7×10−2 | 316 | 0.29 |
| D (Truncated) | (3S), Methyl only | 1.1×105 | 2.8×10−1 | 2545 | 0.06 |
Causality of the Kinetic Profile
The data reveals that the association rates ( kon ) remain relatively stable across the panel, driven primarily by the rapid, diffusion-limited formation of the morpholine-Val851 hinge hydrogen bond.
The true differentiator is the dissociation rate ( koff ). Compound A exhibits a >10 -fold slower koff compared to the (3R) isomer (Compound B ). The (3R) configuration forces the bulky sulfonyl group toward the solvent-exposed lip, causing a steric clash that prevents deep pocket insertion, leading to rapid dissociation. Furthermore, replacing the sulfonyl with a simple ether (Compound C ) increases koff by 6-fold, proving that the dual oxygen atoms of the sulfonyl group are required for the stable, multi-point hydrogen bond network that maximizes Residence Time ( τ ).
Experimental Methodology: Small Molecule SPR Protocol
Because these analogs are low-molecular-weight fragments (~229 Da), generating a sufficient SPR response (Resonance Units, RU) requires high-density target immobilization and rigorous solvent correction to account for bulk refractive index shifts caused by DMSO [4]. This protocol acts as a self-validating system by incorporating a reference flow cell and a DMSO calibration curve.
Step-by-Step Workflow
-
Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Prime the system with HBS-P+ running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to activate the carboxymethyl dextran surface.
-
Target Immobilization: Dilute recombinant PI3Kα to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject over Flow Cell 2 (FC2) until a high-density immobilization level of ~8,000 RU is achieved (necessary for small molecule detection). Leave Flow Cell 1 (FC1) blank as a reference.
-
Surface Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes over both flow cells to deactivate unreacted NHS esters.
-
Buffer Transition & DMSO Calibration: Switch the running buffer to HBS-P+ containing exactly 5% DMSO. Run a DMSO calibration series (4.5% to 5.5% DMSO in buffer) to construct a correction curve. Critical Step: Small molecules require DMSO for solubility, and slight mismatches between sample and running buffer cause massive bulk refractive index artifacts. The calibration curve mathematically subtracts this error.
-
Analyte Injection (Single-Cycle Kinetics): Prepare a 5-point concentration series of the morpholine analogs (e.g., 3.1 nM to 500 nM) in the exact 5% DMSO running buffer. Inject sequentially without regeneration (Single-Cycle Kinetics) at a high flow rate of 50 µL/min to minimize mass transport limitations. Allow 120s for association and 600s for dissociation.
-
Data Analysis: Subtract the FC1 reference signal and apply the DMSO solvent correction. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon and koff .
Step-by-step Surface Plasmon Resonance (SPR) workflow for small molecule kinetic profiling.
Conclusion
The (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride scaffold is a highly optimized building block for kinase inhibition. While the morpholine core ensures rapid association with the ATP hinge, the (3S)-directed methanesulfonyl group acts as a kinetic anchor in the affinity pocket. This specific combination drastically reduces the dissociation rate, extending target residence time—a critical parameter for in vivo efficacy in drug development.
References
-
Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. PMC4018118. URL:[Link]
-
Chemical and Structural Strategies to Selectively Target mTOR Kinase. PMC4973323. URL:[Link]
-
Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. PMC4340768. URL:[Link]
-
mRNA Display Identifies Potent, Paralog-Selective Peptidic Ligands for ARID1B. PMC8505177. URL:[Link]
(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride proper disposal procedures
Comprehensive Operational Guide: Safe Handling and Disposal of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride
As a drug development professional or laboratory scientist, managing the lifecycle of complex pharmaceutical intermediates requires a deep understanding of their chemical behavior. (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride is a highly specialized organic salt. Because it contains a morpholine ring, a methanesulfonyl moiety, and a hydrochloride counterion, its disposal cannot be treated as standard organic waste.
This guide provides the causality behind experimental and logistical choices, ensuring your laboratory maintains rigorous compliance with environmental and occupational safety standards.
Chemical Profiling & Hazard Assessment
To design a self-validating disposal protocol, we must first analyze the molecular components that dictate the compound's reactivity and degradation byproducts.
-
The Morpholine Core (Nitrogen): During thermal destruction, the nitrogen heteroatom will oxidize to form nitrogen oxides (NOx).
-
The Methanesulfonyl Group (Sulfur): Combustion of the sulfur-containing moiety generates sulfur dioxide (SOx), a highly regulated atmospheric pollutant.
-
The Hydrochloride Salt (Chlorine): When exposed to moisture, the salt can lower the pH of aqueous solutions. More importantly, incineration releases corrosive hydrogen chloride (HCl) gas.
Because of these three distinct heteroatoms (N, S, Cl), standard laboratory drain disposal or municipal solid waste routing is strictly prohibited under.
Table 1: Quantitative Chemical Profile and Expected Degradation Byproducts
| Property | Data / Specification | Operational Implication |
| Chemical Formula | C₇H₁₆ClNO₃S | High heteroatom density requires specialized destruction. |
| Physical State | Solid (Crystalline Powder) | Prone to aerosolization; requires particulate control. |
| Aqueous pH (Dissolved) | Mildly Acidic (< 7.0) | Avoid contact with strong bases to prevent exothermic reactions. |
| Combustion Byproducts | CO₂, H₂O, NOx, SOx, HCl | Incinerator must be equipped with an alkaline scrubber. |
Operational Logistics & Handling Protocols
Laboratory safety relies on proactive waste segregation and immediate, calculated responses to accidental releases. The following step-by-step methodologies ensure compliance with the.
Protocol A: Routine Waste Accumulation
-
Segregation: Dedicate a specific, chemically compatible high-density polyethylene (HDPE) container exclusively for this compound and similar halogenated/sulfur-containing wastes.
-
Labeling: Clearly mark the container as "Hazardous Waste: Halogenated/Sulfur-Containing Organic Salts."
-
Incompatibility Check: Never mix this waste stream with strong oxidizing agents (e.g., peroxides, nitric acid) or strong alkalis, as the hydrochloride salt can undergo rapid, exothermic neutralization.
-
Storage: Store in a cool, dry, well-ventilated secondary containment tray away from direct sunlight and moisture.
Protocol B: Spill Response & Decontamination
If the solid powder is spilled on the benchtop or floor, standard wet-cleaning methods will dissolve the salt, spreading the contamination and potentially damaging metallic surfaces via chloride corrosion.
-
Isolate & Protect: Evacuate non-essential personnel. Don appropriate PPE: nitrile gloves, chemical safety goggles, a lab coat, and an N95/P100 particulate respirator if dust is generated.
-
Dry Recovery: Do not apply water. Use a HEPA-filtered vacuum or gently sweep the powder using a static-free brush and dustpan to minimize aerosolization.
-
Containment: Transfer the recovered solid into a sealable, labeled hazardous waste container.
-
Neutralization Wash: Wash the spill zone with a weak alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual hydrochloride salt, followed by a final wipe with deionized water.
-
Disposable PPE: Place all contaminated wipes and disposable PPE into the same hazardous waste container.
Figure 1: Step-by-step spill response and waste segregation workflow.
Final Disposal & Destruction Pathways
Because of the environmental toxicity of the uncombusted morpholine derivative and the acidic gases produced upon its destruction, the only acceptable disposal method is High-Temperature Incineration with Alkaline Scrubbing .
Protocol C: Incineration and Scrubbing
When contracting a licensed hazardous waste disposal facility, verify that their destruction process includes the following mechanistic steps:
-
Thermal Oxidation (Primary Chamber): The waste is injected into a rotary kiln or liquid injection incinerator operating above 1000°C. This extreme heat is required to break the stable morpholine ring and cleave the carbon-sulfur bonds.
-
Gas Phase Conversion: The molecule is oxidized into carbon dioxide (CO₂) and water (H₂O). The heteroatoms are converted into their respective acidic gases: nitrogen oxides (NOx), sulfur dioxide (SO₂), and hydrogen chloride (HCl).
-
Alkaline Scrubbing (Emission Control): The exhaust gas cannot be vented directly into the atmosphere. It must be routed through a wet scrubber containing an alkaline solution, typically sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂).
-
Chemical Neutralization:
-
HCl Neutralization: HCl + NaOH → NaCl + H₂O
-
SOx Neutralization: SO₂ + 2NaOH → Na₂SO₃ + H₂O
-
-
Effluent Discharge: The resulting benign salts (sodium chloride and sodium sulfite/sulfate) are dissolved in the scrubber effluent and can be safely treated in standard industrial wastewater facilities, while clean, filtered gas is released into the atmosphere.
Figure 2: Chemical degradation pathway and alkaline neutralization of toxic combustion byproducts.
Regulatory Compliance & Documentation
To maintain a self-validating safety system, documentation is just as critical as the physical disposal.
-
Manifesting: Ensure all waste leaving the facility is tracked using a Uniform Hazardous Waste Manifest, confirming cradle-to-grave tracking.
-
Training: All personnel handling this compound must be trained in accordance with the OSHA Hazard Communication Standard (29 CFR 1910.1200), understanding the specific risks of sulfur- and chlorine-containing organics[1].
By understanding the chemical causality behind these protocols, your laboratory not only ensures strict regulatory compliance but also fosters a culture of uncompromising scientific integrity and safety.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
